Product packaging for Ethyl 2-phenylpyrimidine-5-carboxylate(Cat. No.:CAS No. 85386-14-7)

Ethyl 2-phenylpyrimidine-5-carboxylate

Cat. No.: B1337130
CAS No.: 85386-14-7
M. Wt: 228.25 g/mol
InChI Key: ADXNMWBLJLAMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-phenylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B1337130 Ethyl 2-phenylpyrimidine-5-carboxylate CAS No. 85386-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXNMWBLJLAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440772
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-14-7
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-phenylpyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical and spectroscopic data for the compound.

Introduction

This compound (CAS No. 85386-14-7) is a member of the pyrimidine class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry due to their presence in a wide range of biologically active molecules, including approved drugs. The strategic placement of a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Synthesis of this compound

While various methods exist for the synthesis of substituted pyrimidines, a highly effective and versatile approach for the synthesis of 2-arylpyrimidines is the palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the direct formation of the carbon-carbon bond between the pyrimidine core and the phenyl ring. An alternative plausible route involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

A plausible and modern approach to synthesize this compound is via a Suzuki cross-coupling reaction. This reaction would involve the coupling of a halogenated pyrimidine derivative, such as ethyl 2-chloropyrimidine-5-carboxylate, with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki Cross-Coupling

Materials and Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and analytical techniques.

Physical Properties
PropertyValue
CAS Number 85386-14-7
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Melting Point 93-95 °C[1]
Appearance Expected to be a white to off-white solid
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, as well as the ethyl group of the ester.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.2Singlet2HH-4, H-6 (Pyrimidine ring)
~8.4 - 8.2Multiplet2HOrtho-protons (Phenyl ring)
~7.6 - 7.4Multiplet3HMeta- & Para-protons (Phenyl ring)
~4.4Quartet2H-OCH₂- (Ethyl group)
~1.4Triplet3H-CH₃ (Ethyl group)

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165-160C=O (Ester)
~160-155C-2, C-4, C-6 (Pyrimidine ring)
~138-135Quaternary C (Phenyl ring)
~132-128CH (Phenyl ring)
~125-120C-5 (Pyrimidine ring)
~62-60-OCH₂- (Ethyl group)
~15-13-CH₃ (Ethyl group)

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (Aromatic)
~3000-2850MediumC-H stretching (Aliphatic)
~1720StrongC=O stretching (Ester)
~1600, 1580, 1450MediumC=C and C=N stretching (Aromatic rings)
~1250StrongC-O stretching (Ester)

3.2.4. Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueInterpretation
228[M]⁺, Molecular ion peak
200[M - C₂H₄]⁺, Loss of ethylene from the ethyl ester
183[M - OC₂H₅]⁺, Loss of the ethoxy group
155[M - COOC₂H₅]⁺, Loss of the ethyl carboxylate group
103[C₆H₅CN]⁺, Phenyl cyanide fragment
77[C₆H₅]⁺, Phenyl cation

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Reactants Ethyl 2-chloropyrimidine-5-carboxylate + Phenylboronic acid Reaction Suzuki Coupling (Pd(OAc)2, PPh3, K2CO3 Dioxane/Water, Reflux) Reactants->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow Sample Synthesized Product MP Melting Point Analysis Sample->MP NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment MP->Data NMR->Data IR->Data MS->Data

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Suzuki cross-coupling reaction represents a robust and efficient method for its preparation. The predicted analytical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related pyrimidine derivatives. This compound holds promise as a versatile intermediate for the development of novel molecules with potential therapeutic applications.

References

A Technical Guide on Ethyl 2-phenylpyrimidine-5-carboxylate and Its Common Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-phenylpyrimidine-5-carboxylate serves as a foundational structure in the diverse field of heterocyclic chemistry. However, the available scientific literature predominantly focuses on its more stable and widely synthesized analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This dihydropyrimidinone (DHPM) derivative, a product of the classic Biginelli reaction, is a significant scaffold in medicinal chemistry. It acts as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory, anti-cancer, and cardiovascular agents.[1] This guide provides an in-depth overview of the physicochemical properties, spectral data, and synthesis protocols for this well-documented tetrahydropyrimidine derivative, which is often the subject of inquiry when searching for its parent pyrimidine structure.

Physicochemical Properties

The core physicochemical data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been compiled from various chemical suppliers and databases. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueReference
IUPAC Name ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate[2][3]
Synonyms 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester[1]
CAS Number 5395-36-8[1]
Molecular Formula C₁₄H₁₆N₂O₃[1][2]
Molecular Weight 260.29 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 206 - 210 °C[1]
Spectral Data Summary

Spectroscopic analysis is critical for the structural confirmation of the synthesized compound. The following data represents typical findings for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

SpectroscopyDataReference
¹H NMR (400 MHz, DMSO-d6)δ (ppm): 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃)[4]
¹³C NMR (100MHz, DMSO-d6)δ (ppm): 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[4]
FT-IR (KBr, cm⁻¹)3639, 2967 (C-H), 1896, 1741 (C=O, ester), 1681 (C=O, amide), 1608 (C=C), 1223[4][5]
Mass Spectrometry m/z: 260 (M⁺)[4]

Experimental Protocols

The synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is most commonly achieved via the Biginelli reaction, a one-pot multicomponent condensation.[6] Modern protocols often employ microwave assistance to improve yields and reduce reaction times.

Microwave-Assisted Biginelli Condensation

This protocol provides a rapid and efficient method for the synthesis of the title compound.

Materials:

  • Urea (0.1 mole)

  • Benzaldehyde (0.1 mole)

  • Ethyl acetoacetate (0.1 mole)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount, ~4 drops)

  • Ice water

Procedure:

  • A mixture of urea, benzaldehyde, and ethyl acetoacetate is prepared in ethanol within a microwave-safe open glass vessel.[7]

  • Four drops of concentrated hydrochloric acid are added as a catalyst.[7]

  • The reaction mixture is subjected to microwave irradiation for 3 minutes at a power of 200 W.[7]

  • Following irradiation, the hot reaction mixture is poured into 100 mL of ice water with continuous stirring.[7]

  • The mixture is left to stand overnight at room temperature to allow for complete precipitation of the product.[7]

  • The resulting solid precipitate is collected by filtration.

  • The crude product is dried at room temperature and then purified by recrystallization from ethanol to yield the final product.[7]

Visualizations

Synthesis Workflow: Biginelli Reaction

The following diagram illustrates the one-pot synthesis workflow for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reaction One-Pot Condensation benzaldehyde->reaction eaa Ethyl Acetoacetate eaa->reaction urea Urea urea->reaction catalyst Acid Catalyst (e.g., HCl) catalyst->reaction energy Energy (Heat/Microwave) energy->reaction product Ethyl 6-methyl-2-oxo-4-phenyl- 1,2,3,4-tetrahydropyrimidine-5-carboxylate reaction->product

Workflow for the Biginelli multicomponent synthesis.

Biological Activity and Drug Development Context

Dihydropyrimidinones (DHPMs), such as the title compound, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[8]

  • Calcium Channel Modulation: Certain DHPMs have demonstrated activity as calcium channel blockers, with effects comparable to the standard drug Nifedipine, making them of interest for treating hypertension.[7]

  • Antifungal Potential: Derivatives of the broader 2-phenylpyrimidine class have been designed and synthesized as novel inhibitors of the fungal enzyme CYP51, a key target for antifungal agents.[9][10]

  • Anti-Cancer Research: The pyrimidine core is a subject of intense investigation in oncology.[11] Modified pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis, thereby showing potential as anti-proliferative agents.[12]

  • Broad Applications: The DHPM scaffold is utilized in the development of agents with anti-inflammatory, analgesic, antimicrobial, and antitumor properties, highlighting its versatility in drug discovery.[1][8]

References

Spectroscopic data (NMR, IR, Mass) of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide will, therefore, present the available physical data for the target compound and provide a detailed experimental protocol for its synthesis based on a general method for 2-substituted pyrimidine-5-carboxylic esters. Furthermore, it will include a logical workflow diagram for the synthesis and characterization process.

Physicochemical Data

While complete spectroscopic data sets are not available from the conducted searches, the following physical properties for Ethyl 2-phenylpyrimidine-5-carboxylate have been reported:

PropertyValueReference
CAS Number85386-14-7[1]
Molecular FormulaC₁₃H₁₂N₂O₂[1]
Molecular Weight228.25 g/mol [1]
Melting Point93-95 °C[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Synthesis of this compound

This procedure involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.

Materials:

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Benzamidine Free Base: To a solution of benzamidine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 30 minutes. The precipitated sodium chloride is removed by filtration, and the filtrate containing the benzamidine free base is used directly in the next step.

  • Condensation Reaction: To the ethanolic solution of benzamidine, add a solution of ethyl 2-formyl-3-oxopropanoate in anhydrous ethanol dropwise at room temperature with continuous stirring.

  • Reaction Monitoring: The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Characterization:

The purified product would then be characterized by the following spectroscopic methods to confirm its identity and purity:

  • ¹H NMR Spectroscopy: To determine the proton environment in the molecule.

  • ¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

  • IR Spectroscopy: To identify the functional groups present (e.g., C=O of the ester, C=N of the pyrimidine ring).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Benzamidine + Ethyl 2-formyl-3-oxopropanoate Reaction Condensation Reaction Reactants->Reaction Ethanol, Reflux Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Characterization Workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Ethyl 2-phenylpyrimidine-5-carboxylate and Its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a primary focus on Ethyl 2-phenylpyrimidine-5-carboxylate. Due to the limited availability of its specific crystal structure data in publicly accessible databases, this guide presents a detailed synthesis protocol for the target molecule and leverages the crystallographic data of a closely related analogue, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as a case study for in-depth structural analysis. This approach offers valuable insights into the molecular geometry, packing, and intermolecular interactions characteristic of this class of compounds, which is of significant interest in medicinal chemistry and drug design.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the literature. The protocol involves the initial formation of a hydroxy-pyrimidine intermediate, followed by chlorination and subsequent dehalogenation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

A solution of benzamidine and diethyl 2-(ethoxymethylene)malonate in ethanol is stirred at room temperature. This condensation reaction yields Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.[1][2]

Step 2: Chlorination

The hydroxy-pyrimidine intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) at an elevated temperature. This step replaces the hydroxyl group with a chlorine atom.[1][2]

Step 3: Dehalogenation

The final step involves the dehalogenation of the chlorinated intermediate. This is typically achieved through a radical reaction using zinc powder and acetic acid in a suitable solvent like tetrahydrofuran (THF) to yield the final product, this compound.[1][2]

Crystal Structure Analysis of an Analogue: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

As a representative example for crystal structure analysis, we will examine Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound shares key structural features with the target molecule and its crystallographic data is well-documented.

Crystallographic Data

The single-crystal X-ray diffraction data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides precise information about its solid-state conformation and packing. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₄H₁₆N₂O₃
Formula Weight260.29
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5495 (2)
b (Å)8.9797 (3)
c (Å)11.0812 (3)
α (°)107.843 (2)
β (°)108.603 (1)
γ (°)98.244 (2)
Volume (ų)653.07 (4)
Z2
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.047

Table 1: Crystallographic data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of the analogue involved the following key steps:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethanol.

2. Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Molybdenum Kα radiation.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Insights

The crystal structure of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals a non-planar conformation of the dihydropyrimidine ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, which play a crucial role in the formation of the overall three-dimensional architecture. The analysis of these interactions is vital for understanding the physicochemical properties of the compound and for designing new molecules with desired solid-state properties.

Experimental and Logical Workflow

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from initial synthesis to final data analysis and deposition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth Slow Evaporation data_collection Data Collection crystal_growth->data_collection Crystal Mounting structure_solution Structure Solution data_collection->structure_solution Raw Data refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation deposition deposition validation->deposition CIF File

Experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the synthesis and structural analysis of this compound and its analogues. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents. The detailed workflow and crystallographic information of the analogue offer a practical framework for the characterization of new chemical entities in this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for the study of Ethyl 2-phenylpyrimidine-5-carboxylate, a compound of interest in pharmaceutical research. Due to the limited publicly available experimental data on this specific molecule, this guide focuses on its known physicochemical properties and outlines detailed, industry-standard protocols for its thorough solubility and stability characterization.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties serve as a foundational dataset for designing further experimental studies.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂ChemBK
Molar Mass 228.25 g/mol ChemBK[1]
Melting Point 93-95 °CChemBK[1]
Boiling Point (Predicted) 297.7 ± 23.0 °CChemBK[1]
Density (Predicted) 1.167 g/cm³ChemBK[1]
pKa (Predicted) -0.60 ± 0.22ChemBK[1]

Solubility Studies: Experimental Protocols

A comprehensive understanding of a compound's solubility is critical for its development as a potential therapeutic agent. The following are detailed protocols for determining the aqueous and solvent solubility, as well as the pH-solubility profile of this compound.

Aqueous and Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, and relevant buffer solutions).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

pH-Solubility Profile Determination

For ionizable compounds, solubility can be significantly influenced by pH. Determining the pH-solubility profile is crucial for predicting in vivo dissolution.

Methodology:

  • Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) are prepared.

  • Solubility Measurement: The shake-flask method, as described above, is performed for the compound in each of the prepared buffer solutions.

  • Data Analysis: The measured solubility values are plotted against the corresponding pH values to generate a pH-solubility profile. The Henderson-Hasselbalch equation can be used to model the solubility of ionizable compounds.[2][3]

experimental_workflow_solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess Ethyl 2-phenylpyrimidine-5-carboxylate C Add compound to solvents A->C B Prepare Solvents (Water, Buffers, Organic Solvents) B->C D Equilibrate in shaker bath (e.g., 24-72h at 25°C/37°C) C->D E Filter to remove undissolved solid D->E F Quantify concentration by HPLC E->F G Determine Solubility (mg/mL or µg/mL) F->G

Figure 1: Experimental workflow for solubility determination.

Stability Studies: Experimental Protocols and Potential Degradation Pathways

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.[1][4][5]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products. These studies are crucial for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid compound is used.

  • Stress Application: Samples are subjected to the conditions outlined in Table 2.

  • Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity and Mass Balance: Peak purity analysis of the parent compound peak should be performed to ensure that no degradation products are co-eluting. Mass balance should be calculated to account for all the material.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, general degradation mechanisms for pyrimidine-containing compounds can be considered. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-phenylpyrimidine-5-carboxylic acid and ethanol. The pyrimidine ring itself is generally stable but can be susceptible to oxidative degradation.[4][5][6]

signaling_pathway_degradation cluster_compound Parent Compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B C Oxidation A->C D Photolysis A->D E Thermal Stress A->E F 2-phenylpyrimidine-5-carboxylic acid + Ethanol B->F G Oxidative Degradants C->G H Photolytic Degradants D->H I Thermal Degradants E->I

Figure 2: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a framework for the comprehensive study of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the application of the standardized protocols outlined herein will enable researchers and drug development professionals to generate the necessary data to fully characterize its physicochemical properties. A thorough understanding of solubility and stability is paramount for the successful development of any new chemical entity.

References

The 2-Phenylpyrimidine-5-carboxylate Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound core structure is a key pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. While the biological profile of the parent molecule is not extensively documented, its derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the biological activities associated with this scaffold, focusing on the quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the 2-phenylpyrimidine-5-carboxylate scaffold have emerged as potent anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK).

VEGFR-2 Inhibition

Several novel pyrimidine-5-carbonitrile derivatives, which share a similar structural backbone with this compound, have been synthesized and evaluated as potential inhibitors of VEGFR-2.[1] The cytotoxic activities of these compounds were assessed against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[1]

Compound IDTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
9d HCT-1161.142.41[1]
11e HCT-1161.340.61[1]
12b HCT-11610.330.53[1]
12d HCT-1163.111.61[1]
Sorafenib (Standard) --0.19[1]

Note: The table presents a selection of the most potent compounds from the study for illustrative purposes.

The following diagram illustrates the simplified signaling cascade initiated by VEGFR-2, which is a key driver of angiogenesis. Inhibition of this pathway is a critical strategy in cancer therapy.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Phenylpyrimidine Derivatives Inhibitor->VEGFR2 Inhibits BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Activates Inhibitor 2-Phenylpyrimidine Derivatives Inhibitor->BTK Inhibits Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assay) Primary_Screening->Secondary_Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Secondary_Screening->Mechanism Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Optimization

References

In-Silico Modeling of Ethyl 2-phenylpyrimidine-5-carboxylate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of Ethyl 2-phenylpyrimidine-5-carboxylate, a pyrimidine derivative with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this guide leverages findings from structurally similar pyrimidine-based compounds to outline a comprehensive strategy for computational analysis, target identification, and experimental validation. The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have shown significant activity against a range of biological targets, particularly protein kinases involved in oncology.

Introduction to this compound

This compound (C13H12N2O2, MW: 228.25 g/mol , CAS: 85386-14-7) is a heterocyclic compound featuring a central pyrimidine ring, a phenyl substituent at the 2-position, and an ethyl carboxylate group at the 5-position. While this specific molecule is cataloged as a building block for protein degraders, its therapeutic potential remains largely unexplored in publicly available literature. However, the broader class of 2-phenylpyrimidine derivatives has been extensively studied, revealing a range of biological activities, including antifungal, antibacterial, and anticancer properties. The in-silico approaches detailed herein provide a robust framework for elucidating the potential mechanisms of action and guiding the development of this compound as a novel therapeutic agent.

Postulated Biological Targets and In-Silico Strategy

Based on the activities of analogous pyrimidine derivatives, key protein families that represent promising targets for this compound include protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This guide will focus on two such kinases that are well-established targets for pyrimidine-based inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

A typical in-silico workflow to investigate the interaction of this compound with these potential targets is depicted below.

G cluster_0 In-Silico Modeling Workflow Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Select Target(s) Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation->Molecular Docking Binding Site Analysis Binding Site Analysis Molecular Docking->Binding Site Analysis Generate Poses MD Simulations MD Simulations Binding Site Analysis->MD Simulations Select Best Pose Lead Optimization Lead Optimization MD Simulations->Lead Optimization Assess Stability ADMET Prediction->Lead Optimization

A hypothetical workflow for the in-silico modeling of small molecule interactions.

Quantitative Data from Analogous Pyrimidine Derivatives

While specific binding affinities for this compound are not available, the following tables summarize quantitative data for analogous pyrimidine derivatives targeting VEGFR-2 and CDK2. This data serves as a benchmark for potential efficacy.

Table 1: In-Vitro Inhibitory Activity of Representative Pyrimidine Derivatives against VEGFR-2

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
11eVEGFR-2Kinase Assay0.61 ± 0.01-[1]
12bVEGFR-2Kinase Assay0.53 ± 0.07-[1]
12cVEGFR-2Kinase Assay0.74 ± 0.15-[1]
Sorafenib (Control)VEGFR-2Kinase Assay0.19 ± 0.15-[1]
11e-Cytotoxicity1.14HCT-116[1]
11e-Cytotoxicity1.54MCF-7[1]

Table 2: In-Vitro Inhibitory Activity of Representative Pyrimidine Derivatives against CDK2

Compound SeriesTargetAssay TypeIC50 Range (µM)Reference
Pyrimidine-based benzothiazolesCDK2Varies0.015 - 10.5[2]
4-(pyrazol-4-yl)-pyrimidinesCDK2Varies0.002 - 5.3[3]

Experimental Protocols for In-Silico Model Validation

The predictions generated from in-silico models must be validated through rigorous experimental assays. Below are detailed methodologies for key experiments to assess the interaction of this compound with its potential kinase targets.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A reduction in kinase activity due to inhibition results in a higher concentration of residual ATP, which is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted test compound, DMSO (vehicle control), and positive control into the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, kinase, and substrate.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways of Postulated Targets

Understanding the signaling pathways in which the potential targets are involved is crucial for interpreting the downstream effects of inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

G cluster_1 VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Migration Migration PKC->Migration Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Simplified VEGFR-2 signaling cascade.
CDK2 Signaling Pathway

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on its association with cyclins E and A. Dysregulation of the CDK2 pathway is a hallmark of many cancers.

G cluster_2 CDK2 Cell Cycle Regulation Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates E2F E2F Cyclin D/CDK4_6->E2F Releases Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb Hyper-phosphorylates pRb->E2F Inhibits E2F->Cyclin E Promotes Transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1_S Transition G1_S Transition S-Phase Genes->G1_S Transition

Role of CDK2 in the G1/S cell cycle transition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a robust in-silico modeling approach, guided by the extensive research on analogous pyrimidine derivatives, can effectively predict its potential interactions and therapeutic utility. The methodologies and pathways outlined in this guide provide a comprehensive framework for researchers to initiate a drug discovery program centered on this promising chemical scaffold. The combination of molecular docking, molecular dynamics, and ADMET prediction, followed by targeted experimental validation, will be instrumental in unlocking the full therapeutic potential of this compound.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry, has a history rooted in the foundational principles of pyrimidine synthesis. While a singular "discovery" event is not clearly documented, its synthesis is a direct descendant of the pioneering work on pyrimidine chemistry from the late 19th century. This technical guide provides an in-depth exploration of the historical context, key synthetic methodologies, and the evolution of our understanding of this important molecule. Detailed experimental protocols for its preparation are presented, along with a discussion of its significance as a precursor to biologically active compounds.

Historical Perspective: From Pinner's Pioneering Work to a Modern Synthetic Staple

The journey to this compound begins with the systematic exploration of pyrimidine chemistry in the late 19th century. The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879.[1] However, the systematic study of pyrimidines is largely credited to Albert Pinner, who, in 1884, developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters.[1] This reaction, now known as the Pinner pyrimidine synthesis, laid the groundwork for the creation of a vast array of substituted pyrimidines.

Over the subsequent decades, the field of heterocyclic chemistry expanded rapidly, with numerous researchers developing novel synthetic routes and exploring the properties of various pyrimidine derivatives. The 2-phenylpyrimidine-5-carboxylate core emerged as a valuable scaffold in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. Below are detailed protocols for two prominent synthetic approaches.

Classical Condensation Approach

A widely utilized and effective method for the synthesis of this compound involves the condensation of benzamidine with diethyl 2-(ethoxymethylene)malonate. This method, while established, remains a reliable route to the target molecule.

Experimental Protocol:

  • Reagents:

    • Sodium metal

    • Anhydrous ethanol

    • Benzamidine hydrochloride

    • Diethyl 2-(ethoxymethylene)malonate

  • Procedure:

    • In a round-bottomed flask maintained under an inert argon atmosphere, sodium metal (0.426 g, 18.5 mmol) is carefully added to anhydrous ethanol (5 mL).

    • To this solution, benzamidine hydrochloride (2.90 g, 18.5 mmol) and diethyl 2-(ethoxymethylene)malonate (4.0 g, 18.5 mmol) are successively added.

    • The reaction mixture is stirred at room temperature for 9 hours.

    • Upon completion, the reaction mixture is poured into ice water.

    • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a mixture of ethanol, methanol, and chloroform to yield this compound.

Table 1: Quantitative Data for the Classical Condensation Synthesis

ParameterValue
Molar Ratio (Sodium:Benzamidine HCl:Malonate Derivative)1:1:1
Reaction Time9 hours
Reaction TemperatureRoom Temperature
General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters

A more general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the title compound, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is particularly advantageous as it avoids substitution at the 4-position of the pyrimidine ring.

Experimental Protocol:

  • Reagents:

    • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

    • Benzamidinium salt

    • Anhydrous solvent (e.g., ethanol or methanol)

  • Procedure:

    • The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with the benzamidinium salt in an anhydrous solvent.

    • The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours).

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the product is isolated and purified using standard techniques.

Table 2: Representative Yields for the General Synthesis Procedure

2-SubstituentYield (%)
PhenylModerate to Excellent

Logical Relationship of Synthetic Pathways

The synthesis of this compound is a clear illustration of fundamental principles in heterocyclic chemistry. The following diagram outlines the logical flow from starting materials to the final product via the classical condensation method.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Benzamidine Benzamidine Condensation Condensation Reaction Benzamidine->Condensation Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Condensation Base Sodium Ethoxide (from Sodium in Ethanol) Base->Condensation Catalyst Product This compound Condensation->Product Cyclization & Aromatization

Caption: Synthetic pathway for this compound.

Significance and Future Directions

This compound is more than just a chemical entity; it is a versatile starting material for the synthesis of a wide range of more complex molecules with significant biological activities. Researchers have utilized this scaffold to develop compounds with potential applications as:

  • Anticancer agents

  • Antifungal agents

  • Anti-inflammatory agents

The phenyl group at the 2-position and the ester at the 5-position provide two key points for chemical modification, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

The future of research involving this compound will likely focus on its incorporation into novel drug candidates through advanced synthetic strategies, including combinatorial chemistry and high-throughput screening. Furthermore, a deeper understanding of the signaling pathways modulated by its derivatives will be crucial for the development of targeted therapies.

G cluster_derivatives Derivative Synthesis cluster_applications Biological Applications cluster_development Drug Development Core This compound (Core Scaffold) Modification Chemical Modification (e.g., ester hydrolysis, amide coupling) Core->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Leads Lead Compounds SAR->Leads Optimization Lead Optimization Leads->Optimization Candidates Drug Candidates Optimization->Candidates

Caption: Experimental workflow from core scaffold to drug candidates.

Conclusion

The story of this compound is a testament to the enduring legacy of fundamental organic chemistry. From its conceptual roots in the Pinner synthesis to its current status as a valuable building block in drug discovery, this molecule continues to be a focal point of scientific inquiry. This technical guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and its significance in the ongoing quest for novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the importance of this versatile pyrimidine derivative is poised to grow even further.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents. Among the diverse classes of pyrimidine-containing molecules, Ethyl 2-phenylpyrimidine-5-carboxylate derivatives have emerged as a versatile and promising platform for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their potential therapeutic targets. It summarizes key quantitative data on their biological activity, details the experimental protocols used for their evaluation, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.

Anticancer Activity

A primary focus of research into this compound derivatives has been their potential as anticancer agents. These compounds have exhibited significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Therapeutic Targets in Oncology

Several key molecular targets have been identified for these pyrimidine derivatives in the context of cancer therapy:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 can stifle a tumor's blood supply, leading to growth arrest and cell death.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Dual inhibition of EGFR and HER2 is a validated strategy in cancer treatment.

  • Src/Abl Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Their dysregulation is implicated in several cancers, notably chronic myelogenous leukemia (CML).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
Compound with para-chloro substitution (carboxamide derivative)K562 (Human Leukemia)14.0[2]
Compound with meta-dichloro substitution (sulfonamide derivative)K562 (Human Leukemia)15.0[2]
Pyrimidine-5-carbonitrile derivative 9dHCT-116 (Colon Cancer)>10.33
Pyrimidine-5-carbonitrile derivative 11eHCT-116 (Colon Cancer)1.14
Pyrimidine-5-carbonitrile derivative 12bHCT-116 (Colon Cancer)>10.33
Pyrimidine-5-carbonitrile derivative 12dHCT-116 (Colon Cancer)>10.33
Pyrimidine-5-carbonitrile derivative 9dMCF-7 (Breast Cancer)>10.33
Pyrimidine-5-carbonitrile derivative 11eMCF-7 (Breast Cancer)1.54
Pyrimidine-5-carbonitrile derivative 12bMCF-7 (Breast Cancer)>10.33
Pyrimidine-5-carbonitrile derivative 12dMCF-7 (Breast Cancer)>10.33
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine-6-carboxylateA-549 (Lung Cancer)3.46[6][7]
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine-6-carboxylateHepG2 (Hepatocellular Carcinoma)5.54[6][7]
Tetrahydropyrimidine derivative 5cHepG2 (Hepatocellular Carcinoma)5.351 (µg/mL)[8]
Pyrimidine derivative with aryl urea moiety (4b)SW480 (Colon Cancer)11.08[9]
Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative 11eVEGFR-20.61
Pyrimidine-5-carbonitrile derivative 12bVEGFR-20.53
Pyrimidine-5-carbonitrile derivative 11cVEGFR-21.38
Pyrimidine-5-carbonitrile derivative 12cVEGFR-20.74
Signaling Pathways in Cancer

Inhibition of VEGFR-2 by this compound derivatives can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, survival, and migration. This ultimately leads to the suppression of angiogenesis and tumor growth.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound derivative Inhibitor->VEGFR2 Inhibits EGFR_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Akt Akt PI3K->Akt Activates Cell_Growth Gene Transcription (Cell Proliferation, Survival) Akt->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Inhibitor This compound derivative Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer, Inhibitor) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Kinase, Substrate, Inhibitor) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add ATP) Plate_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Signal->Analyze_Data End End Analyze_Data->End CYP51_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediate Intermediate Sterols CYP51->Intermediate Catalyzes Ergosterol Ergosterol Intermediate->Ergosterol Further steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound derivative Inhibitor->CYP51 Inhibits

References

A Preliminary Cytotoxicity Assessment of Ethyl 2-phenylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in-depth assessment of the potential cytotoxicity of Ethyl 2-phenylpyrimidine-5-carboxylate. Given the current landscape of available research, this document synthesizes information on the broader class of pyrimidine derivatives to infer the potential biological activity and guide future experimental design for this specific compound. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2][3] Compounds based on the pyrimidine scaffold have been developed as antibacterial, antiviral, and anticancer agents.[2][3]

Introduction to Pyrimidine Derivatives and Anticancer Potential

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), making its analogues prime candidates for interfering with cellular proliferation, a hallmark of cancer.[1][3] Various pyrimidine derivatives have demonstrated potent anticancer activities by targeting different cellular pathways.[1][2] For instance, some derivatives have been shown to inhibit kinases, while others induce apoptosis or arrest the cell cycle in cancer cells.[1] The introduction of different substituents to the pyrimidine core can significantly modulate the cytotoxic and selective activity of these compounds.[4]

While specific studies on this compound are not extensively available in the public domain, its structural similarity to other biologically active pyrimidines suggests it may exhibit cytotoxic effects against cancer cell lines. This guide outlines the standard experimental protocols and data interpretation frameworks that should be employed to rigorously evaluate its potential as an anticancer agent.

Hypothetical Cytotoxic Mechanisms and Signaling Pathways

Based on the known mechanisms of similar pyrimidine derivatives, this compound could potentially exert cytotoxic effects through several mechanisms, including the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells.

A common pathway implicated in apoptosis is the intrinsic or mitochondrial pathway. This can be initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This cascade ultimately results in the activation of caspases, which are proteases that execute the apoptotic program. Another related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to induce apoptosis in leukemia cells through a mechanism involving increased intracellular calcium, reactive oxygen species (ROS) production, and decreased mitochondrial membrane potential.[5]

Below is a generalized diagram of a potential apoptosis signaling pathway that could be investigated for this compound.

A This compound B Cellular Stress A->B C Mitochondrial Pathway Activation B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Hypothetical Apoptosis Induction Pathway.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of this compound, a series of in vitro assays are recommended. The following sections detail the methodologies for the MTT assay to assess cell viability and the Annexin V/PI assay to specifically detect apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6]

Experimental Workflow:

MTT Assay Workflow A Plate cells and incubate B Treat with this compound A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Measure absorbance D->E

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[8] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[8][9]

Experimental Workflow:

Annexin V/PI Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Stain with Annexin V and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Caption: Annexin V/PI Assay Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

The results from the MTT assay are typically presented as the percentage of cell viability relative to an untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Table 1: Illustrative Cytotoxicity Data for Pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Pyrimidine Derivative 1MCF-7 (Breast)MTT5.24[10]
Pyrimidine Derivative 2HepG2 (Liver)MTT5.351 (µg/mL)[11]
Pyrimidine Derivative 3HeLa (Cervical)MTTVaries[12]
Pyrimidine Derivative 4A549 (Lung)MTTVaries[13]

Note: The data in this table are for illustrative purposes and represent findings for various pyrimidine derivatives, not this compound specifically.

The data from the Annexin V/PI assay is typically presented as the percentage of cells in different quadrants of a flow cytometry plot: viable, early apoptotic, late apoptotic, and necrotic.

Table 2: Illustrative Apoptosis Induction Data for a Pyrimidine Derivative

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control9532
Compound X (IC50)602515

Note: This table presents hypothetical data to illustrate the expected outcome of an apoptosis assay.

Conclusion and Future Directions

This technical guide outlines a preliminary framework for assessing the cytotoxicity of this compound. Based on the established anticancer potential of the pyrimidine scaffold, this compound warrants further investigation. The detailed experimental protocols for MTT and Annexin V/PI assays provide a clear path for in vitro evaluation. Future studies should focus on performing these assays across a panel of cancer cell lines to determine the compound's potency and selectivity. Further research into the specific molecular targets and signaling pathways modulated by this compound will be crucial in elucidating its mechanism of action and potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] The resulting DHPM scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][3] One such derivative, Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a classic example of a Biginelli product with potential applications in drug discovery.

This document provides detailed protocols for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from benzaldehyde, ethyl acetoacetate, and urea, exploring various catalytic systems and reaction conditions.

Reaction Mechanism

The generally accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The key steps are:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea to form an N-acyliminium ion.[1]

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, yields the final 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Acyliminium N-Acyliminium Ion Benzaldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium EthylAcetoacetate Ethyl Acetoacetate (enol form) OpenChain Open-Chain Ureide EthylAcetoacetate->OpenChain Acyliminium->OpenChain + Ethyl Acetoacetate (enol) DHPM Ethyl 4-phenyl-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate OpenChain->DHPM Cyclization & -H2O

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Protocols

Several methods have been developed for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ranging from classical heating to more modern microwave-assisted and solvent-free conditions.

Protocol 1: Classical Synthesis with Acid Catalysis

This protocol outlines the traditional method for the Biginelli reaction using a Brønsted acid catalyst and conventional heating.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Cold water

  • Ice bath

Procedure:

  • In a round-bottom flask, combine benzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol) in 10 mL of ethanol.[3]

  • Add 4-5 drops of concentrated hydrochloric acid to the mixture.[3]

  • Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.[3]

  • Filter the solid product, wash with cold water (3 x 50 mL), and dry.[3]

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[4][5][6]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1 mmol)

  • Ethanol

  • Potassium tert-butoxide (1 mmol)[4]

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix benzaldehyde, ethyl acetoacetate, urea, and potassium tert-butoxide in ethanol.[4]

  • Subject the mixture to microwave irradiation (e.g., 800 W) for 3-4 minutes.[4]

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture in vacuo.[4]

  • Wash the residue with water (2 x 10 mL) to afford the crude product.[4]

  • Recrystallize the crude product from ethanol.[4]

Protocol 3: Solvent-Free Synthesis (Grindstone Method)

This environmentally friendly approach avoids the use of organic solvents.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.17 mmol)

  • ortho-Phosphoric acid (4 drops)[7]

  • Mortar and pestle

  • Cold water

Procedure:

  • In a mortar, combine benzaldehyde, ethyl acetoacetate, and urea.

  • Add four drops of ortho-phosphoric acid and grind the mixture with a pestle for approximately 30 minutes.[7]

  • Cool the reaction mixture for 15 minutes.[7]

  • Pour the mixture into a beaker containing 50 mL of cold water, which will cause the product to precipitate.[7]

  • Filter the precipitate, wash with water and then ethanol to obtain the solid product.[7][8]

  • If necessary, single crystals can be obtained by slow evaporation from an ethanol solution.[8]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using various catalysts and methods.

Table 1: Comparison of Different Catalysts and Conditions

CatalystSolventConditionsTimeYield (%)Reference
Conc. HClEthanolReflux-58[3]
Potassium tert-butoxideEthanolMicrowave (800W)3-4 min97-98[4]
ortho-Phosphoric acidSolvent-freeGrinding, RT30 min92[7][8]
B(C₆F₅)₃ (1 mol%)EthanolReflux4 h94[9]
CuCl₂·2H₂O / HClSolvent-freeGrinding, overnight~12 hHigh[10]
Ni(NO₃)₂·6H₂OSolvent-free--High[2]
TsOHSolvent-freeMicrowave (600W), 60°C15 min87.7[11]
Sulfamic acid (20 mol%)Solvent-freeMicrowave (300W)-High[12]

Experimental Workflow Diagram

The general workflow for the synthesis and purification of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants: - Benzaldehyde - Ethyl Acetoacetate - Urea Catalyst 2. Add Catalyst (e.g., HCl, KOtBu, H3PO4) Reactants->Catalyst Reaction 3. Reaction Conditions (Reflux / Microwave / Grinding) Catalyst->Reaction Precipitation 4. Precipitation (Cooling / Add Water) Reaction->Precipitation Filtration 5. Filtration & Washing Precipitation->Filtration Recrystallization 6. Recrystallization (from Ethanol) Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: General experimental workflow for Biginelli synthesis.

Conclusion

The Biginelli reaction offers a versatile and straightforward method for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The choice of protocol can be tailored based on available equipment, desired reaction time, and environmental considerations. Microwave-assisted and solvent-free methods provide rapid and high-yielding alternatives to classical procedures, aligning with the principles of green chemistry. These protocols provide a solid foundation for researchers to synthesize and further explore the therapeutic potential of this and related dihydropyrimidinone derivatives.

References

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate and its derivatives. This class of compounds serves as a significant scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The following sections detail the synthetic strategy, experimental procedures, and quantitative data to facilitate the replication and adaptation of this methodology in a laboratory setting.

Introduction

Pyrimidine-5-carboxylates are key heterocyclic motifs present in numerous biologically active molecules. The one-pot synthesis of these compounds is of great interest as it offers a streamlined and efficient approach, reducing reaction time, and simplifying purification processes. The described method is based on the condensation of an amidinium salt with an in-situ generated enolate, providing a versatile route to a variety of 2-substituted pyrimidine-5-carboxylic esters.

General Reaction Scheme

The synthesis proceeds via a three-component reaction involving an amidine hydrochloride, ethyl 3-ethoxy-2-formylpropanoate (or a similar precursor that can generate the required three-carbon electrophilic component in situ). The general reaction is depicted below:

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: One-Pot Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound.

Procedure:

  • To a stirred solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add ethyl 3,3-diethoxypropanoate (1.90 g, 10 mmol) and ethyl formate (0.74 g, 10 mmol).

  • Stir the mixture at room temperature for 4-6 hours to facilitate the in-situ formation of the sodium salt of ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • To this mixture, add benzamidine hydrochloride (1.57 g, 10 mmol).

  • Reflux the resulting mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.[1]

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 93-95 °C.[2]

  • Molecular Formula: C₁₃H₁₂N₂O₂.[2]

  • Molecular Weight: 228.25 g/mol .[2]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 2H), 8.55-8.52 (m, 2H), 7.52-7.48 (m, 3H), 4.45 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 163.8, 158.2, 137.1, 131.2, 128.8, 128.7, 120.5, 61.8, 14.3.

Quantitative Data

The following table summarizes the yields of various Ethyl 2-arylpyrimidine-5-carboxylate derivatives synthesized using the one-pot methodology, demonstrating the scope of the reaction with different substituted benzamidines.

Entry Aryl Group (Ar) Product Yield (%)
1PhenylThis compound85
24-MethylphenylEthyl 2-(4-methylphenyl)pyrimidine-5-carboxylate82
34-MethoxyphenylEthyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate88
44-ChlorophenylEthyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate75
54-NitrophenylEthyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate68
62-ThienylEthyl 2-(2-thienyl)pyrimidine-5-carboxylate78

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the proposed mechanism for the one-pot synthesis of this compound. The reaction proceeds through the initial formation of an enolate, followed by nucleophilic attack of the amidine, and subsequent cyclization and aromatization.

Reaction_Mechanism cluster_1 Intermediates cluster_2 Key Steps cluster_3 Product A Ethyl 3,3-diethoxypropanoate + Ethyl Formate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Addition Intermediate C->E Nucleophilic Attack D Benzamidine D->E F Cyclization E->F G Dihydropyrimidine Intermediate F->G H Aromatization (-EtOH, -H₂O) G->H I This compound H->I

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the one-pot synthesis of this compound derivatives.

Experimental_Workflow start Start reactants Mix Ethyl 3,3-diethoxypropanoate, Ethyl Formate, and Sodium Ethoxide in Ethanol start->reactants stir Stir at Room Temperature (4-6 hours) reactants->stir add_amidine Add Amidine Hydrochloride stir->add_amidine reflux Reflux (6-8 hours) add_amidine->reflux workup Work-up: Neutralization, Solvent Removal, Extraction reflux->workup purification Purification: Column Chromatography workup->purification product Pure Ethyl 2-arylpyrimidine-5-carboxylate purification->product end End product->end

Caption: General experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction control.

Introduction

Pyrimidine-5-carboxylates are a class of heterocyclic compounds of significant interest in drug discovery and development due to their presence in a wide array of biologically active molecules. The 2-phenyl substituted pyrimidine core, in particular, is a key pharmacophore in various therapeutic agents. Traditional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical transformations, leading to more efficient and sustainable synthetic routes.

This protocol details a two-step synthesis of this compound. The first step involves the preparation of a key intermediate, the sodium salt of ethyl 2-formyl-3-ethoxyacrylate, from ethyl 3,3-diethoxypropionate. The second, and final, step is the microwave-assisted cyclocondensation of this intermediate with benzamidine hydrochloride to yield the target compound.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of the Sodium Salt of Ethyl 2-formyl-3-ethoxyacrylate EtOOC-CH(OEt)₂ + HCOOEt → [Na]⁺[EtOOC-C(CHO)=CHO]⁻

Step 2: Microwave-Assisted Synthesis of this compound [Na]⁺[EtOOC-C(CHO)=CHO]⁻ + Ph-C(=NH)NH₂·HCl → this compound

Experimental Protocols

Materials and Equipment
  • Reagents: Ethyl 3,3-diethoxypropionate, ethyl formate, sodium ethoxide, benzamidine hydrochloride, ethanol, diethyl ether, and deuterated solvents for NMR analysis. All reagents should be of analytical grade and used as received.

  • Equipment: Monomode microwave reactor, round-bottom flasks, magnetic stirrers, reflux condenser, rotary evaporator, filtration apparatus, and standard laboratory glassware.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), and melting point apparatus.

Step 1: Preparation of the Sodium Salt of Ethyl 2-formyl-3-ethoxyacrylate (Conventional Method)

This procedure is adapted from established methods for the formylation of β-keto esters.

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3,3-diethoxypropionate (1.0 eq) in anhydrous diethyl ether.

  • Add ethyl formate (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate (the sodium salt) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The salt is used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of this compound
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place the sodium salt of ethyl 2-formyl-3-ethoxyacrylate (1.0 eq) and benzamidine hydrochloride (1.1 eq).

  • Add anhydrous ethanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes with stirring. The microwave power should be adjusted automatically to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterize the final product by NMR, MS, and melting point analysis.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the synthesis.

Table 1: Reactants for the Synthesis of this compound

Step Reactant Molecular Weight ( g/mol ) Stoichiometric Ratio
1Ethyl 3,3-diethoxypropionate190.241.0
1Ethyl formate74.081.2
1Sodium ethoxide68.051.1
2Sodium salt of ethyl 2-formyl-3-ethoxyacrylate-1.0
2Benzamidine hydrochloride156.611.1

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Step 2)

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 12-24 hours15 minutes
Temperature Reflux (approx. 78 °C)120 °C
Solvent EthanolEthanol
Typical Yield 60-75%85-95%
Work-up Standard extractionStandard extraction
Purification Column chromatographyColumn chromatography

Mandatory Visualization

The experimental workflow for the microwave-assisted synthesis of this compound is illustrated in the following diagram.

experimental_workflow cluster_step1 Step 1: Intermediate Preparation cluster_step2 Step 2: Microwave Synthesis reagents1 Ethyl 3,3-diethoxypropionate + Ethyl formate + Sodium ethoxide reaction1 Formylation (Conventional) reagents1->reaction1 intermediate Sodium salt of ethyl 2-formyl-3-ethoxyacrylate reaction1->intermediate microwave Microwave Irradiation (120°C, 15 min) intermediate->microwave reagents2 Benzamidine HCl reagents2->microwave workup Work-up & Purification microwave->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Microwave reactors should be operated according to the manufacturer's instructions. Ensure the reaction vial is properly sealed to prevent pressure buildup.

  • Handle sodium ethoxide with care as it is a corrosive and moisture-sensitive reagent.

  • Flammable solvents such as ethanol and diethyl ether should be handled away from ignition sources.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach is well-suited for the generation of compound libraries for drug discovery and can be readily adopted in research and development laboratories. The significant reduction in reaction time and improvement in yield highlight the advantages of microwave technology in modern organic synthesis.

Green Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical development. The presented methods focus on environmentally benign approaches, including microwave-assisted and ultrasound-assisted techniques, which offer significant advantages over traditional synthetic routes by reducing reaction times, minimizing waste, and often improving yields.

Introduction

This compound is a valuable scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Traditional synthesis methods for this and related pyrimidine derivatives often involve harsh reagents, toxic solvents, and prolonged reaction times. The adoption of green chemistry principles in the synthesis of such intermediates is crucial for sustainable pharmaceutical manufacturing. This document outlines two primary green synthetic strategies: a direct one-pot synthesis and a two-step approach involving the synthesis of a dihydropyrimidine intermediate followed by a green oxidation step.

Comparative Summary of Green Synthesis Methods

The following table summarizes the quantitative data for the different green synthesis approaches for pyrimidine derivatives, providing a basis for method selection based on desired parameters such as yield and reaction time.

MethodReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Microwave-Assisted Benzaldehyde, Ethyl Acetoacetate, UreaConc. HCl (catalytic) / 200 W MicrowaveEthanol3 minHigh[1]
Ultrasound-Assisted Aldehyde, 1,3-Dicarbonyl compound, (Thio)ureaSamarium perchlorate / 75–80 °C UltrasoundEthanol15-25 minHigh[2][3]
Solvent-Free Grinding Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl₂·2H₂O / GrindingNone7-10 minGood
Aerobic Oxidation Ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylateCo(OAc)₂ / N-hydroxyphthalimide / O₂Acetonitrile12 hHigh
Visible-Light Oxidation Dihydropyrimidine IntermediateEosin Y / Green LED light / AirAcetonitrile12 hGood

Experimental Protocols

Method 1: One-Pot Microwave-Assisted Synthesis of a Dihydropyrimidine Precursor

This protocol describes the rapid, one-pot synthesis of a dihydropyrimidine, which can be subsequently oxidized to the target aromatic pyrimidine. This method, adapted from the Biginelli reaction, is significantly accelerated by microwave irradiation.[1]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.1 mol) in ethanol.

  • Add 4 drops of concentrated hydrochloric acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 3 minutes at 200 W.[1]

  • After cooling, pour the reaction mixture into ice-cold water with stirring.

  • Allow the mixture to stand overnight to complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylate.

G reagents Benzaldehyde, Ethyl Acetoacetate, Urea in Ethanol microwave Microwave Irradiation (200 W, 3 min) reagents->microwave Add catalyst catalyst Conc. HCl (catalytic) workup Precipitation in Ice Water microwave->workup filtration Filtration and Washing workup->filtration purification Recrystallization from Ethanol filtration->purification product Ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylate purification->product

Caption: Microwave-assisted synthesis of a dihydropyrimidine precursor.

Method 2: Ultrasound-Assisted Synthesis of Dihydropyrimidinones

Ultrasound irradiation provides an alternative green energy source for promoting the Biginelli-type condensation, offering high yields in short reaction times.[2][3]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Samarium perchlorate (Sm(ClO₄)₃)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a Pyrex flask, combine the aromatic aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and samarium perchlorate (10 mol%) in absolute ethanol (10 mL).[3]

  • Irradiate the mixture in an ultrasonic water bath at 75–80 °C.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed (typically 15-25 minutes), cool the reaction mixture.[2]

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol and dry to obtain the pure dihydropyrimidine derivative.

G reactants Aldehyde, 1,3-Dicarbonyl, Urea/Thiourea in Ethanol ultrasound Ultrasound Irradiation (75-80 °C, 15-25 min) reactants->ultrasound Add catalyst catalyst Sm(ClO4)3 filtration Filtration and Washing ultrasound->filtration product Dihydropyrimidine Derivative filtration->product

Caption: Ultrasound-assisted synthesis of dihydropyrimidinones.

Method 3: Green Aerobic Oxidation of Dihydropyrimidines to Pyrimidines

This protocol outlines a green method for the dehydrogenation of the dihydropyrimidine intermediate to the final aromatic product, this compound, using molecular oxygen as the ultimate oxidant.

Materials:

  • Ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylate (from Method 1 or 2)

  • Cobalt(II) acetate (Co(OAc)₂)

  • N-hydroxyphthalimide (NHPI)

  • Acetonitrile

  • Oxygen balloon

Procedure:

  • Dissolve the dihydropyrimidine (1 mmol) in acetonitrile.

  • Add catalytic amounts of Co(OAc)₂ and N-hydroxyphthalimide (NHPI).

  • Stir the reaction mixture under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

G start_material Dihydropyrimidine reaction Aerobic Oxidation (O2, Acetonitrile) start_material->reaction Add catalysts catalysts Co(OAc)2, NHPI purification Column Chromatography reaction->purification final_product This compound purification->final_product

Caption: Green aerobic oxidation of a dihydropyrimidine.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical workflow from starting materials to the final aromatic product, highlighting the two-step green synthesis approach.

G cluster_step1 Step 1: Green Synthesis of Dihydropyrimidine cluster_step2 Step 2: Green Oxidation start Benzaldehyde + Ethyl Acetoacetate + Urea green_method Microwave or Ultrasound start->green_method intermediate Ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylate green_method->intermediate oxidation Aerobic Oxidation intermediate->oxidation final_product This compound oxidation->final_product

Caption: Two-step green synthesis workflow.

Conclusion

The presented green synthesis methods for this compound offer significant improvements over traditional approaches. Microwave and ultrasound-assisted syntheses dramatically reduce reaction times for the formation of the dihydropyrimidine intermediate. Subsequent aerobic oxidation provides an environmentally friendly route to the desired aromatic product. These protocols are designed to be readily adaptable in research and development settings, contributing to more sustainable practices in pharmaceutical chemistry. Further optimization of reaction conditions may be necessary depending on the specific substitution patterns of the desired pyrimidine derivatives.

References

Application Notes and Protocols for the Purification of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Ethyl 2-phenylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for subsequent synthetic transformations and for ensuring the desired pharmacological activity and safety of potential drug candidates. The following protocols for recrystallization and flash column chromatography are based on established practices for the purification of pyrimidine derivatives and take into account the known physicochemical properties of the target compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
Melting Point 93-95 °C[1]
Appearance White to off-white solid
CAS Number 85386-14-7[1]

Purification Strategies

The two primary methods for the purification of this compound are recrystallization and flash column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude material.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

General Protocol for Recrystallization:

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water) to each test tube.

    • Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely.

    • Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should form well-defined crystals, while the impurities remain in the mother liquor.

    • Based on these observations, select the solvent or solvent system that provides the best crystal formation and recovery. For pyrimidine derivatives, ethanol or an ethanol/water mixture is often a suitable choice.[2][3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities. This technique utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to achieve separation.

General Protocol for Flash Column Chromatography:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios).

    • The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities. For pyrimidine derivatives, a common starting point is a mixture of hexane and ethyl acetate.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution:

    • Pass the eluent through the column under a positive pressure of air or nitrogen.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagrams

Recrystallization_Workflow cluster_0 Recrystallization Protocol Crude Solid Crude Solid Solvent Selection Solvent Selection Crude Solid->Solvent Selection Test Solvents Dissolution Dissolution Solvent Selection->Dissolution Add Hot Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration If Insoluble Impurities Crystallization Crystallization Dissolution->Crystallization Hot Filtration->Crystallization Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Vacuum Filtration Drying Drying Isolation & Washing->Drying Impurities in Mother Liquor Impurities in Mother Liquor Isolation & Washing->Impurities in Mother Liquor Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_1 Flash Chromatography Protocol Crude Mixture Crude Mixture TLC Analysis TLC Analysis Crude Mixture->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Prepare Column Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Collect Fractions Fraction Analysis Fraction Analysis Elution->Fraction Analysis TLC Solvent Removal Solvent Removal Fraction Analysis->Solvent Removal Combine Pure Fractions Separated Impurities Separated Impurities Fraction Analysis->Separated Impurities Pure Product Pure Product Solvent Removal->Pure Product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Application Notes and Protocols: Ethyl 2-phenylpyrimidine-5-carboxylate as a Putative Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established methodologies for the evaluation of calcium channel blockers. As of the date of this document, there is no direct published evidence confirming Ethyl 2-phenylpyrimidine-5-carboxylate as a calcium channel blocker. Therefore, this document serves as a hypothetical guide for the investigation of this compound as a potential calcium channel antagonist.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation.[1][2][3][4] The concentration of intracellular calcium is tightly regulated by a complex system of channels, pumps, and binding proteins. Voltage-gated calcium channels (VGCCs) are a key component of this system, opening in response to membrane depolarization and allowing an influx of Ca²⁺ from the extracellular space.[1][2]

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of Ca²⁺ through these channels.[5][6] They are widely used in the treatment of cardiovascular disorders such as hypertension, angina pectoris, and cardiac arrhythmias.[6] The dihydropyropyrimidine class of molecules has been extensively studied for its calcium channel blocking activity.[7][8][9] Pyrimidine derivatives, sharing structural similarities, represent a promising avenue for the discovery of novel CCBs.[10][11]

This document outlines the potential application of this compound as a calcium channel blocker and provides detailed protocols for its synthesis and in vitro evaluation.

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as an L-type calcium channel blocker. The proposed mechanism involves the binding of the molecule to the alpha-1 subunit of the L-type calcium channel, thereby stabilizing the channel in a closed or inactivated state. This would reduce the influx of calcium into the cell upon depolarization, leading to vasodilation and other physiological effects characteristic of calcium channel blockade.

Potential Applications

If confirmed as a calcium channel blocker, this compound could have potential applications in:

  • Cardiovascular Research: As a tool to study the role of L-type calcium channels in cardiovascular physiology and pathophysiology.

  • Drug Discovery: As a lead compound for the development of new antihypertensive, antianginal, or antiarrhythmic drugs.

  • Neuroscience: To investigate the role of calcium channels in neuronal excitability and neurotransmitter release.

Synthesis of this compound

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters can be adapted for the preparation of this compound.[12] This typically involves the condensation of an amidinium salt with a suitable three-carbon building block.

Materials
  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethyl 3,3-diethoxy-2-formylpropanoate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Protocol
  • Prepare a solution of sodium ethoxide in ethanol.

  • Add benzamidine hydrochloride to the sodium ethoxide solution and stir until dissolved.

  • Slowly add ethyl 3,3-diethoxy-2-formylpropanoate to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Evaluation of Calcium Channel Blocking Activity

The following protocols describe two standard methods for assessing the calcium channel blocking potential of a compound in vitro: whole-cell patch-clamp electrophysiology and a fluorescent calcium influx assay.[13]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of the compound on the ionic currents flowing through calcium channels.[14][15][16]

  • HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

  • Cell culture medium (e.g., DMEM) with supplements.

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP (pH 7.2 with CsOH).

  • This compound stock solution in DMSO.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Compound Application cluster_analysis Data Analysis cell_culture Culture HEK293-Cav1.2 cells plating Plate cells onto glass coverslips cell_culture->plating pipette Pull and fill patch pipette plating->pipette giga_seal Form a giga-ohm seal with a cell pipette->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell record_base Record baseline Ca²⁺ currents whole_cell->record_base apply_compound Perfuse with this compound record_base->apply_compound record_effect Record Ca²⁺ currents in the presence of the compound apply_compound->record_effect washout Washout with control solution record_effect->washout measure_current Measure peak current amplitude washout->measure_current dose_response Construct dose-response curve measure_current->dose_response calc_ic50 Calculate IC₅₀ value dose_response->calc_ic50

Caption: Workflow for Patch-Clamp Electrophysiology.

  • Cell Preparation: Culture HEK293-Cav1.2 cells and plate them onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Recording: a. Place a coverslip in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ). c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -80 mV. e. Elicit calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms). f. Record stable baseline currents for at least 3 minutes.

  • Compound Application: a. Perfuse the cell with the external solution containing various concentrations of this compound. b. Record the currents at each concentration until a steady-state effect is reached. c. Perform a washout by perfusing with the control external solution to check for reversibility.

  • Data Analysis: a. Measure the peak amplitude of the calcium current at each voltage step. b. Normalize the current amplitude in the presence of the compound to the baseline amplitude. c. Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Protocol 2: Fluorescent Calcium Influx Assay

This is a higher-throughput method to screen for calcium channel blocking activity by measuring changes in intracellular calcium concentration using a fluorescent dye.[17][18][19][20][21][22]

  • A suitable cell line expressing L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells or primary vascular smooth muscle cells).

  • Cell culture medium and black-walled, clear-bottom 96-well plates.

  • Fluo-4 AM or Indo-1 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Depolarizing solution (HBSS with high KCl, e.g., 90 mM).

  • This compound stock solution in DMSO.

  • Fluorescence microplate reader with kinetic reading capabilities.

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24-48 hours seed_cells->incubate_cells prepare_dye Prepare Fluo-4 AM loading solution incubate_cells->prepare_dye load_cells Incubate cells with dye prepare_dye->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells add_compound Add this compound wash_cells->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound read_baseline Measure baseline fluorescence incubate_compound->read_baseline add_kcl Add high KCl solution to depolarize read_baseline->add_kcl read_response Measure peak fluorescence response add_kcl->read_response normalize_data Normalize fluorescence change read_response->normalize_data dose_response Construct dose-response curve normalize_data->dose_response calc_ic50 Calculate IC₅₀ value dose_response->calc_ic50 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds PKC PKC DAG->PKC activates Calmodulin Calmodulin Ca_ion->Calmodulin binds to Ca_ion->PKC activates CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase activates Cell_Response Cellular Response (e.g., Contraction, Secretion) CaM_Kinase->Cell_Response PKC->Cell_Response IP3R->Ca_ion release extracellular_Ca Extracellular Ca²⁺ extracellular_Ca->VGCC influx depolarization Membrane Depolarization depolarization->VGCC opens ligand Ligand ligand->GPCR binds Test_Compound This compound Test_Compound->VGCC blocks

References

Application Notes and Protocols: Ethyl 2-phenylpyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the Ethyl 2-phenylpyrimidine-5-carboxylate scaffold. The focus is on its utility as a core structure in the development of antifungal and anticancer agents. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug discovery efforts.

I. Introduction: The 2-Phenylpyrimidine-5-carboxylate Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically important molecules, including the nucleobases of DNA and RNA. In medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-phenylpyrimidine-5-carboxylate core, in particular, offers a versatile platform for the design of novel therapeutic agents. The phenyl group at the 2-position and the carboxylate at the 5-position provide key sites for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

II. Application in Antifungal Drug Discovery

Derivatives of the 2-phenylpyrimidine scaffold have shown significant promise as potent antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2]

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 2-phenylpyrimidine derivatives against various pathogenic fungal strains. The data highlights the potential of this scaffold in developing broad-spectrum antifungal agents.[1]

Compound IDC. albicans (ATCC 90028) MIC (μg/mL)C. tropicalis (ATCC 200956) MIC (μg/mL)C. glabrata (ATCC 90030) MIC (μg/mL)C. parapsilosis (ATCC 22019) MIC (μg/mL)C. krusei (ATCC 6258) MIC (μg/mL)A. fumigatus (ATCC 204305) MIC (μg/mL)T. rubrum (ATCC MYA-4438) MIC (μg/mL)
A9 8416816>6432
C6 0.50.2510.5241
Fluconazole0.518116>648

Data extracted from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors.[1]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[1]

Materials:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Test compounds (dissolved in DMSO).

  • Positive control (e.g., Fluconazole).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For filamentous fungi, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1%.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well for growth control and an un-inoculated well for sterility control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

The primary mechanism of action for the antifungal 2-phenylpyrimidine derivatives is the inhibition of the CYP51 enzyme, which disrupts the ergosterol biosynthesis pathway in fungi.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation CYP51->Ergosterol Catalyzes conversion Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylpyrimidine derivatives.

III. Application in Anticancer Drug Discovery

The pyrimidine-5-carboxylate scaffold is also a key structural motif in the development of anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

The following table presents the in vitro anticancer activity (IC50) of representative pyrimidine-5-carboxylate derivatives against various cancer cell lines.

Compound IDTarget KinaseHCT-116 (Colon) IC50 (μM)MCF-7 (Breast) IC50 (μM)A549 (Lung) IC50 (μM)
Derivative 1 VEGFR-21.141.54-
Derivative 2 VEGFR-21.332.16-
Sorafenib VEGFR-28.9611.83-
Derivative 3 p38 MAP Kinase---
Derivative 4 p38 MAP Kinase---

Data for VEGFR-2 inhibitors are from a study on pyrimidine-5-carbonitrile derivatives. Data for p38 MAP kinase inhibitors are from studies on related pyrimidine scaffolds.[3][4]

This protocol outlines a general method for assessing the cytotoxicity of pyrimidine-based compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well plates.

  • Test compounds (dissolved in DMSO).

  • Positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Pyrimidine derivatives can target various signaling pathways implicated in cancer progression. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) block the downstream signaling cascade that promotes angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-based inhibitors.

IV. Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the core pyrimidine structure is the Biginelli reaction, a one-pot multicomponent condensation. A more specific method for 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an activated propen-1-ol salt with amidinium salts.[5][6]

This protocol describes a general method for synthesizing the core scaffold.[6]

Materials:

  • Sodium hydride (NaH)

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Anhydrous diethyl ether

  • Amidinium salt (e.g., benzamidine hydrochloride for the 2-phenyl derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate and methyl formate dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Synthesis of this compound:

    • To a solution of the prepared sodium salt in anhydrous DMF, add the appropriate amidinium salt (e.g., benzamidine hydrochloride).

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_0 Step 1: Preparation of Sodium Salt cluster_1 Step 2: Pyrimidine Synthesis Reactants1 Methyl 3,3-dimethoxypropionate + Methyl formate Product1 Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Reactants1->Product1 Condensation NaH Sodium Hydride Product2 This compound Product1->Product2 Cyclization Amidinium Amidinium Salt (e.g., Benzamidine) Amidinium->Product2

Caption: General workflow for the synthesis of this compound.

References

Synthesis of Bioactive Molecules from Ethyl 2-phenylpyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules starting from Ethyl 2-phenylpyrimidine-5-carboxylate. This versatile building block serves as a scaffold for the development of potent anticancer, antifungal, and metabolic modulating agents. The following sections detail the synthesis of specific classes of inhibitors, their biological activities, and the underlying signaling pathways they modulate.

Overview of Synthetic Pathways

This compound is a key intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The pyrimidine core can be readily modified at various positions to generate libraries of compounds for drug discovery. The general workflow involves the chemical modification of the initial scaffold to produce different classes of bioactive molecules, which are then subjected to biological screening to identify lead compounds.

Synthetic Workflow General Synthetic Workflow A This compound (Starting Material) B Chemical Synthesis & Functionalization A->B C VEGFR-2 Inhibitors (Anticancer) B->C D Aurora Kinase Inhibitors (Anticancer) B->D E LDH Inhibitors (Anticancer) B->E F CYP51 Inhibitors (Antifungal) B->F G Biological Screening (e.g., MTT, Kinase Assays) C->G D->G E->G F->G H Lead Compound Identification G->H

Caption: General workflow for the synthesis and screening of bioactive molecules.

Anticancer Agents

VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors.[1][3]

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[4][5][6]

VEGFR-2 Signaling Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.

This protocol is adapted from the synthesis of pyrimidine-5-carbonitrile derivatives.[7]

  • Synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile: To a solution of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile in 10% alcoholic KOH, add an equimolar amount of methyl iodide. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water. The precipitate formed is filtered, washed with water, and dried to afford the product.

  • Synthesis of 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile: Reflux a mixture of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile and phosphorus oxychloride for 8-10 hours. After cooling, the mixture is carefully poured onto crushed ice. The solid obtained is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 4-((4-acetylphenyl)amino)-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile: A mixture of 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile and 4-aminoacetophenone in n-butanol is refluxed for 12-16 hours. The solvent is removed under reduced pressure, and the residue is triturated with petroleum ether. The solid product is collected by filtration and purified by column chromatography.

CompoundTargetIC50 (µM)Cell LineReference
11c VEGFR-21.38 ± 0.03-[7]
11e VEGFR-20.61 ± 0.01-[7]
12b VEGFR-20.53 ± 0.07-[7]
7b VEGFR-242.5-[3]
SP2 VEGFR-26.82-[8]
Aurora Kinase Inhibitors

Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Aurora A is involved in centrosome maturation and separation, and spindle assembly.[9][10] Its activity is tightly regulated throughout the cell cycle. Overexpression of Aurora A can lead to genomic instability and aneuploidy, contributing to tumorigenesis. It can also activate other oncogenic pathways like PI3K/Akt and NF-κB.[11][12]

Aurora_Kinase_A_Pathway Aurora Kinase A in Mitosis and Cancer cluster_mitosis Mitosis cluster_cancer Cancer G2_M G2/M Transition AuroraA Aurora Kinase A G2_M->AuroraA Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Overexpression Aurora A Overexpression GenomicInstability Genomic Instability Overexpression->GenomicInstability OncogenicPathways Activation of Oncogenic Pathways (e.g., PI3K/Akt) Overexpression->OncogenicPathways Inhibitor Pyrimidine-based Inhibitor Inhibitor->Overexpression Tumorigenesis Tumorigenesis GenomicInstability->Tumorigenesis OncogenicPathways->Tumorigenesis

Caption: Role of Aurora Kinase A in normal mitosis and its dysregulation in cancer.

A general procedure for the synthesis of pyrimidine-based Aurora kinase inhibitors is described.

  • Condensation: A mixture of a substituted N-phenylguanidine and a β-ketoester (e.g., ethyl 2-(thiazol-5-yl)-3-oxobutanoate) in a suitable solvent like ethanol is refluxed in the presence of a base (e.g., sodium ethoxide) for 6-8 hours.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with acetic acid. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

CompoundTargetIC50 (nM)Cell LineReference
Compound 13 Aurora A<50-[13]
MLN8237 Aurora A25-[13]
CYC116 Aurora A/B--[14]
Lactate Dehydrogenase (LDH) Inhibitors

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, converting pyruvate to lactate. Many cancer cells exhibit the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[15] LDHA is often overexpressed in tumors and is associated with tumor progression and poor prognosis.[15][16]

In glycolytic cancer cells, LDHA facilitates the regeneration of NAD+ required for glycolysis to proceed, leading to lactate production. This metabolic shift supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and suppresses the immune response.[17][18][19]

LDH in Cancer Metabolism Role of LDH in the Warburg Effect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (Mitochondria) Pyruvate->TCA Reduced in Warburg Effect Lactate Lactate LDHA->Lactate NADH -> NAD+ Proliferation Cancer Cell Proliferation Lactate->Proliferation Acidosis Tumor Acidosis & Invasion Lactate->Acidosis Inhibitor Pyrimidine-quinoline Inhibitor Inhibitor->LDHA

Caption: The central role of LDHA in cancer cell metabolism.

This protocol is based on the convergent synthesis of pyrimidine-quinolinecarboxylate derivatives.[20][21][22]

  • Synthesis of Ethyl 2-aminophenylquinoline-4-carboxylate Intermediates: These are prepared via a Pfitzinger reaction followed by esterification.

  • Coupling Reaction: The key ethyl 2-aminophenylquinoline-4-carboxylate scaffold is coupled with a 4-aryl-2-chloropyrimidine under microwave irradiation at 150-170 °C in a green solvent like 2-MeTHF.

  • Purification: The final products are purified by column chromatography on silica gel.

CompoundTargetIC50 (µM)Reference
16a hLDHA~1[17]
18b hLDHA~1[17]
18c hLDHA~1[17]
18d hLDHA~1[17]
25a hLDHA<20[23]
25b hLDHA<20[23]

Antifungal Agents

CYP51 (Lanosterol 14α-demethylase) Inhibitors

CYP51, also known as Erg11, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[20] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Azole antifungals are a major class of drugs that target CYP51.

The ergosterol biosynthesis pathway is a multi-step process that converts lanosterol to ergosterol. CYP51 catalyzes the 14α-demethylation of lanosterol, a critical step in this pathway.[24][25]

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediates Intermediate Sterols CYP51->Intermediates Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane

Caption: The ergosterol biosynthesis pathway and the site of action of CYP51 inhibitors.

The synthesis of these inhibitors involves a multi-step process.[26][27]

  • Synthesis of Amino Intermediates: Bromoacetophenones are reacted with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) to afford the corresponding amino derivatives.

  • Amide Coupling: The amino intermediates are coupled with various carboxylic acids (which may themselves require multi-step synthesis) using a coupling reagent such as PyBop in DMF at room temperature to yield the final 2-phenylpyrimidine derivatives.

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. tropicalisMIC (µg/mL) vs. C. glabrataReference
C6 0.25 - 10.25 - 10.25 - 1[26]
B9 0.125 - 0.50.125 - 0.50.125 - 0.5[28]
Fluconazole (Ref.) ---[26]

Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Kinase Inhibition Assay

Kinase activity can be measured using various methods, including ELISA-based assays.

  • Assay Plate Preparation: Coat a 96-well plate with a substrate specific for the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).

  • Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: After the reaction, add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

References

Application Notes and Protocols: Ethyl 2-phenylpyrimidine-5-carboxylate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethyl 2-phenylpyrimidine-5-carboxylate and its derivatives as a promising scaffold in the development of novel anti-inflammatory agents. This document details the synthesis, proposed mechanisms of action, and relevant experimental protocols for the evaluation of these compounds.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of key inflammatory mediators, most notably cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are of great therapeutic interest as they offer the potential for reduced gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of several key signaling pathways involved in the inflammatory response.

1. Cyclooxygenase (COX) Inhibition: The primary mechanism involves the inhibition of COX enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[1]

2. NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some pyrimidine derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

3. MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. The p38 MAPK and JNK pathways are particularly important in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of these pathways represents another potential mechanism for the anti-inflammatory action of pyrimidine derivatives.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of selected 2-phenylpyrimidine-5-carboxylate and related pyrimidine derivatives from various studies.

Table 1: COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 3b>100.20 ± 0.01>50[2]
Derivative 5b>100.18 ± 0.01>55[2]
Derivative 5d>100.16 ± 0.01>62[2]
Compound 35.500.856.47[3]
Compound 4a5.050.657.77[3]
Celecoxib (Reference)6.340.5611.32[3]
Ibuprofen (Reference)3.11.22.58[3]

Table 2: In Vivo Anti-inflammatory Activity of a Pyrimidine Derivative (MAK01)

TreatmentDose (mg/kg)Edema Reduction (%) at 2hEdema Reduction (%) at 5hReference
MAK011033.3 ± 0.77-[4]
MAK012034.7 ± 0.74-[4]
MAK0130-40.58 ± 0.84[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound via a Biginelli-type condensation reaction.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea or Benzamidine hydrochloride

  • Ethanol

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add urea (1.5 equivalents) or benzamidine hydrochloride (1.2 equivalents).

  • Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).

  • Add the COX-2 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound at different doses.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

G cluster_synthesis Synthesis Workflow Reactants Benzaldehyde + Ethyl Acetoacetate + Urea/Benzamidine Reaction Biginelli Condensation (Acid Catalyst, Reflux) Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Ethyl 2-phenylpyrimidine- 5-carboxylate Purification->Product

Caption: Synthesis of this compound.

G cluster_pathway Inflammatory Signaling Pathways Stimuli Inflammatory Stimuli (LPS, Cytokines) Membrane Cell Membrane Stimuli->Membrane AA Arachidonic Acid Membrane->AA IKK IKK Membrane->IKK MAPK MAPK (p38, JNK) Membrane->MAPK COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Cytokines->Inflammation Pyrimidine Ethyl 2-phenylpyrimidine- 5-carboxylate Derivative Pyrimidine->COX2 Inhibition Pyrimidine->NFkB Inhibition Pyrimidine->MAPK Inhibition

Caption: Inhibition of Inflammatory Signaling Pathways.

G cluster_workflow Drug Discovery Workflow Synthesis Compound Synthesis InVitro In Vitro Screening (COX-2 Inhibition Assay) Synthesis->InVitro Lead Lead Compound Identification InVitro->Lead InVivo In Vivo Testing (Carrageenan Paw Edema) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Anti-inflammatory Drug Development Workflow.

References

Application Notes and Protocols: Design and Synthesis of Novel 2-Phenylpyrimidine Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the design, synthesis, and evaluation of novel antifungal agents derived from 2-phenylpyrimidine scaffolds. These compounds have shown significant promise as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] The protocols and data presented herein are based on successful research in the field and are intended to serve as a practical resource for the development of new antifungal therapies.

Design Strategy: Targeting Fungal Ergosterol Biosynthesis

The primary strategy behind the design of these 2-phenylpyrimidine derivatives is the inhibition of CYP51, an essential enzyme for fungal cell membrane integrity.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting CYP51, the synthesis of ergosterol is disrupted, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][4][5]

The 2-phenylpyrimidine scaffold serves as a robust platform for structural modifications aimed at optimizing antifungal activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the pyrimidine core can significantly impact the compound's potency and spectrum of activity.[1]

Data Presentation: Antifungal Activity of 2-Phenylpyrimidine Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized 2-phenylpyrimidine derivatives against a panel of clinically relevant fungal pathogens. The data is presented in μg/mL.

Compound IDC. albicansC. tropicalisC. kruseiC. parapsilosisC. glabrataC. neoformansA. fumigatus
A9 841681616>64
C6 0.50.2510.510.254
Fluconazole 1264184>64

Data extracted from "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51".[1]

Experimental Protocols

General Synthetic Scheme for 2-Phenylpyrimidine Derivatives

The synthesis of the target 2-phenylpyrimidine derivatives can be achieved through a multi-step process, as outlined in the diagram below. A representative protocol for the synthesis of a key intermediate is provided.

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Products A Bromoacetophenones C Amino Derivatives (Delépine reaction) A->C 1. Hexamethylenetetramine 2. Acidic Hydrolysis B Hexamethylenetetramine D Boc Protection C->D (Boc)2O E Tollens Condensation D->E Formaldehyde F Substitution with Imidazole E->F Imidazole G Deprotection F->G Acidic Conditions H Key Amino Intermediates G->H K 2-Phenylpyrimidine Derivatives H->K Amide Coupling I Carboxylic Acid Derivatives I->K J PyBOP (Coupling Reagent) J->K

Caption: General synthetic workflow for 2-phenylpyrimidine derivatives.

Protocol 3.1.1: Synthesis of Amino Derivatives via Delépine Reaction [1]

  • Reaction Setup: To a solution of the appropriate bromoacetophenone (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the resulting precipitate and wash with diethyl ether.

  • Hydrolysis: Suspend the solid in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 4 hours.

  • Isolation: After cooling, filter the precipitate and wash with ethanol to obtain the desired amino derivative hydrochloride salt.

Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A3) for yeasts.[1]

G A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Read Minimum Inhibitory Concentration (MIC) D->E G A Squalene B Lanosterol A->B C 14-demethyl Lanosterol B->C Catalyzed by CYP51 D Ergosterol C->D Subsequent Steps G Disruption of Fungal Cell Membrane D->G E 2-Phenylpyrimidine Derivative F CYP51 (Lanosterol 14α-demethylase) E->F Inhibition

References

Application Notes and Protocols for In Vitro Assay Methods of Ethyl 2-phenylpyrimidine-5-carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methodologies to assess the biological activity of Ethyl 2-phenylpyrimidine-5-carboxylate and its derivatives. The protocols detailed below are foundational for screening and characterizing the compound's potential as a therapeutic agent.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2] The in vitro assays described herein are designed to elucidate the cytotoxic, enzyme-inhibiting, and antioxidant potential of this compound.

Data Presentation: In Vitro Activity of Pyrimidine Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of structurally related pyrimidine-5-carboxylate derivatives to provide a comparative baseline.

Compound IDAssay TypeCell Line / TargetIC50 ValueReference
Compound 11e (a pyrimidine-5-carbonitrile derivative)CytotoxicityHCT-116 (Colon Cancer)1.14 µM[3]
CytotoxicityMCF-7 (Breast Cancer)1.54 µM[3]
VEGFR-2 InhibitionVEGFR-2 Kinase0.61 µM[3]
Compound 12b (a pyrimidine-5-carbonitrile derivative)VEGFR-2 InhibitionVEGFR-2 Kinase0.53 µM[3]
Compound 5l (a pyridine-urea derivative)CytotoxicityA549 (Lung Cancer)3.22 µM[4][5]
CytotoxicityHCT-116 (Colon Cancer)2.71 µM[4][5]
Compound 3b (a thiazolo[4,5-d]pyrimidine derivative)CytotoxicityC32 (Melanoma)24.4 µM[6]
CytotoxicityA375 (Melanoma)25.4 µM[6]
Tetrahydropyrimidine-5-carboxylate derivative 5g α-amylase Inhibitionα-amylase6.539 µM[7]
Tetrahydropyrimidine-5-carboxylate derivative 5c Antioxidant (Radical Scavenging)DPPH Radical6.261 µM[7]

Experimental Protocols

Anticancer and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound for 48h prepare_compound->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt solubilize Aspirate medium and add DMSO add_mtt->solubilize read_absorbance Measure absorbance at 560 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

MTT Assay Workflow
Enzyme Inhibition Assays

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP after the reaction is quantified using a luminescence-based method.

Protocol:

  • Reagent Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable peptide substrate.

  • Plate Setup: Add the master mixture to the wells of a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the test wells. Add vehicle to the control wells.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antioxidant Activity Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, causing the color to fade to a light yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.5 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard (e.g., ascorbic acid) to each well.

  • DPPH Addition: Add 200 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathway Visualization

Based on the observed activity of related pyrimidine derivatives against VEGFR-2, the following diagram illustrates the potential mechanism of action of this compound in inhibiting angiogenesis.

VEGFR2_Signaling_Pathway Potential Inhibition of VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 Inhibitor This compound Inhibitor->P1 Inhibits

VEGFR-2 Signaling Inhibition

This diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the cell surface leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades that promote cell proliferation, migration, and survival, which are crucial for angiogenesis. This compound, as a potential inhibitor, is hypothesized to block the autophosphorylation step, thereby inhibiting the entire downstream signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound, which is unsubstituted at the C6 position?

A1: The classical Biginelli reaction, which utilizes ethyl acetoacetate, is not suitable for synthesizing the title compound as it results in a methyl group at the C6 position. A more effective and direct approach is the cyclocondensation of a benzamidine salt with a suitable three-carbon (C3) synthon that lacks a C6 substituent. One of the most reliable methods involves the reaction of benzamidine hydrochloride with the sodium salt of an enol ether, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1] This method offers a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4 or 6-positions.[1]

Q2: I am experiencing low yields in my reaction. What are the common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Purity of Reactants: The purity of the benzamidine salt and the C3 synthon is critical. Benzamidine hydrochloride can be hygroscopic and may hydrolyze over time, leading to reduced reactivity.[2]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used, as water can lead to the hydrolysis of intermediates and starting materials.[2]

  • Inefficient Formation of the C3 Synthon Anion: If you are preparing the sodium salt of the enol ether in situ, incomplete deprotonation can lead to low yields.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control to proceed efficiently.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion and the formation of side products.

Q3: What are the potential side reactions I should be aware of?

A3: Potential side reactions include:

  • Self-condensation of the C3 synthon: The enolate of the C3 synthon can potentially undergo self-condensation under the reaction conditions.

  • Hydrolysis of the starting materials or product: As mentioned, the presence of water can lead to the hydrolysis of the amidine starting material or the final ester product.[2]

  • Incomplete cyclization: This can lead to the formation of open-chain intermediates that may be difficult to separate from the final product.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). You should spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q5: What is the recommended method for purifying the final product?

A5: The final product, this compound, is typically a solid at room temperature.[3] Purification can be achieved through:

  • Recrystallization: If a solid product is obtained after workup, recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, is a common and effective purification method.

  • Column Chromatography: If the crude product is an oil or contains impurities with similar solubility, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Poor quality of benzamidine hydrochloride. Use freshly prepared or purified benzamidine hydrochloride. Ensure it is dry.[2]
2. Presence of moisture in the reaction. Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
3. Incomplete formation of the sodium salt of the C3 synthon. Ensure the complete reaction of the C3 synthon with a strong base like sodium hydride.
4. Incorrect reaction temperature. Optimize the reaction temperature. Some reactions may require initial cooling followed by heating.
Multiple Spots on TLC, Difficult Purification 1. Formation of side products due to incorrect stoichiometry. Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
2. Incomplete reaction. Increase the reaction time or temperature, and monitor closely by TLC.
3. Degradation of the product during workup or purification. Use mild workup conditions. If using column chromatography, consider using a less acidic stationary phase like neutral alumina if the product is acid-sensitive.
Product is an Oil and Does Not Solidify 1. Presence of impurities. Attempt purification by column chromatography to isolate the pure product.
2. The pure product may have a low melting point. Confirm the identity and purity of the product by spectroscopic methods (NMR, MS).
Yield Decreases Upon Scaling Up 1. Inefficient heat transfer. Ensure efficient stirring and uniform heating of the larger reaction mixture.
2. Inefficient mixing of reactants. Use appropriate-sized glassware and stirring equipment for the scale of the reaction.

Data Presentation

The yield of 2-substituted pyrimidine-5-carboxylic esters can vary depending on the specific amidine salt used. The following table provides representative yields for the synthesis of various 2-substituted pyrimidine-5-carboxylic esters using the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, as reported in the literature.

Amidinium Salt 2-Substituent Yield (%) Reference
Benzamidine HydrochloridePhenylModerate to Excellent[1]
Acetamidine HydrochlorideMethylModerate to Excellent[1]
Formamidine HydrochlorideHydrogenModerate to Excellent[1]
Guanidine HydrochlorideAminoModerate to Excellent[1]

Note: The original literature describes the yields as "moderate to excellent". Specific quantitative yields for each reaction may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Materials and Reagents:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Anhydrous diethyl ether

  • Benzamidine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Part B: Synthesis of this compound

  • To a solution of the prepared sodium salt from Part A (1.0 eq) in anhydrous DMF, add benzamidine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Visualizations

experimental_workflow cluster_partA Part A: Preparation of the C3 Synthon cluster_partB Part B: Cyclocondensation startA 1. Prepare Suspension of NaH in Diethyl Ether add_reagents 2. Add Methyl 3,3-dimethoxypropionate and Methyl Formate startA->add_reagents reactA 3. Stir at Room Temperature for 12-16 hours add_reagents->reactA isolate 4. Filter and Dry the Sodium Salt reactA->isolate startB 5. Dissolve Sodium Salt in Anhydrous DMF isolate->startB Use in Part B add_amidine 6. Add Benzamidine Hydrochloride startB->add_amidine reactB 7. Stir at Room Temperature for 1-3 hours add_amidine->reactB workup 8. Quench, Extract, and Dry reactB->workup purify 9. Purify by Column Chromatography workup->purify product Ethyl 2-phenylpyrimidine- 5-carboxylate purify->product troubleshooting_yield start Low Yield Observed cause1 Purity of Reagents? start->cause1 cause2 Anhydrous Conditions? cause1->cause2 No solution1 Use fresh/purified benzamidine HCl. Ensure C3 synthon is pure. cause1->solution1 Yes cause3 Reaction Conditions? cause2->cause3 No solution2 Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere. cause2->solution2 Yes solution3 Optimize temperature. Increase reaction time. Check stoichiometry. cause3->solution3 Yes reassess Re-run Experiment and Monitor by TLC cause3->reassess No solution1->reassess solution2->reassess solution3->reassess

References

Navigating the Biginelli Reaction: A Technical Support Guide for the Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Biginelli reaction, specifically focusing on the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate. This resource offers solutions to common challenges, including side product formation, and provides detailed experimental protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the Biginelli reaction for the synthesis of this compound and related dihydropyrimidinones (DHPMs).

Q1: My reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I minimize it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs through a competing reaction pathway where two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde (benzaldehyde) and ammonia.[1] The ammonia is typically formed from the decomposition of urea at higher temperatures.

Troubleshooting Steps:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired Biginelli reaction. In the presence of nanoZnO, for instance, the Biginelli reaction is favored at 60°C under solvent-free conditions, while the Hantzsch reaction is promoted in water at higher temperatures (120-140°C).[2]

  • Order of Addition: Adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.

Q2: My reaction yield is low, and I have a lot of unreacted starting materials. What are the potential causes and solutions?

A2: Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. Ensure your catalyst is active, and consider increasing the catalyst loading or trying a different catalyst.

  • Suboptimal Reaction Temperature: The reaction may require a moderate increase in temperature to proceed to completion. However, be mindful of the potential for increased side product formation at higher temperatures.

  • Reaction Time: The reaction may need more time to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reactants: Impurities in the benzaldehyde, ethyl acetoacetate, or urea can inhibit the reaction. Ensure all starting materials are of high purity.

Q3: I am observing byproducts that are difficult to separate from my desired product. What could they be and how can I avoid them?

A3: Besides the Hantzsch dihydropyridine, another common byproduct is N-acylurea, formed from the reaction between the β-ketoester and urea.

Prevention and Removal:

  • Stoichiometry Control: Careful control of the reactant stoichiometry can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product.

Data Presentation: Influence of Reaction Conditions on Product Yield

The following table summarizes the yield of the desired dihydropyrimidinone (DHPM) product under various reaction conditions, highlighting the impact of different catalysts and solvents. While direct quantitative comparisons with side product yields are not always reported in a single study, higher yields of the DHPM generally indicate a reduction in side reactions.

CatalystSolventTemperature (°C)Time (h)Yield of DHPM (%)Reference
B(C6F5)3 (1 mol%)EthanolReflux292[3]
Nano ZnO (5 mol%)Solvent-free60-High[2]
[Btto][p-TSA] (0.15 mmol)Solvent-free900.595[4]
Silica-chloride (2.5 mol%)Solvent-free80392[5]
Gluconic Acid Aqueous Soln.Water120296[6]
None (Ball Milling)Solvent-freeRoom Temp.0.5>98[7]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli Product)

This protocol is a generalized procedure based on common literature methods.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., B(C6F5)3, 1 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the catalyst.

  • Add ethanol (10 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir for 5-10 minutes.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3][4]

Protocol 2: Minimizing Hantzsch Dihydropyridine Byproduct

This protocol is optimized to favor the formation of the dihydropyrimidinone over the Hantzsch byproduct.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Nano ZnO (5 mol%)

Procedure:

  • In a round-bottom flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Add nano ZnO (5 mol%) as the catalyst.

  • Stir the mixture at a controlled temperature of 60°C under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure DHPM.[2]

Visualizing Reaction Pathways and Troubleshooting

Biginelli vs. Hantzsch Reaction Pathways

The following diagram illustrates the competing reaction pathways leading to the desired Biginelli product and the Hantzsch side product.

G cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products R1 Benzaldehyde I1 Acyliminium Ion (Biginelli Intermediate) R1->I1 + Urea I3 Enamine (Hantzsch Intermediate) R1->I3 + Ammonia + Ethyl Acetoacetate R2 Ethyl Acetoacetate R2->I1 + Ethyl Acetoacetate R2->I3 R3 Urea R3->I1 I2 Ammonia (from Urea Decomposition) R3->I2 High Temp. P1 This compound (Biginelli Product) I1->P1 Cyclization I2->I3 P2 1,4-Dihydropyridine (Hantzsch Side Product) I3->P2 Cyclization

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Workflow for Side Product Formation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to side product formation.

G Start Side Product Detected (e.g., by TLC, NMR) Q1 Is the side product fluorescent? Start->Q1 A1_Yes Likely Hantzsch DHP Q1->A1_Yes Yes A1_No Consider N-Acylurea or other byproducts Q1->A1_No No Action1 Lower Reaction Temperature A1_Yes->Action1 Action4 Check Reactant Stoichiometry A1_No->Action4 Action2 Change Catalyst Action1->Action2 Action3 Add Urea Last Action2->Action3 End_Success Side Product Minimized Action3->End_Success Action5 Purify by Recrystallization Action4->Action5 Action5->End_Success End_Reassess Re-evaluate Reaction

Caption: Troubleshooting workflow for side product formation.

References

Optimization of reaction conditions for Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of Ethyl 2-phenylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound and its derivatives is through the condensation of a β-dicarbonyl compound with an N-C-N containing compound, such as an amidine.[1][2] Specifically, the reaction often involves the cyclization of ethyl 3-ethoxy-2-formylacrylate (or a similar reactive equivalent) with benzamidine hydrochloride.

Q2: I am observing a low yield of my target product. What are the potential causes and how can I improve it?

Low yields can stem from several factors including suboptimal reaction conditions, impure starting materials, or competing side reactions.[3][4] To enhance the yield, consider the following:

  • Reactant Purity: Ensure all starting materials, especially the amidine salt, are pure and dry. Amidines can be hygroscopic and may hydrolyze, which can inhibit the reaction.[4]

  • Reaction Temperature: The optimal temperature is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures or incomplete reaction at low temperatures.[4]

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[4] Common bases include sodium ethoxide or potassium carbonate.

  • Catalyst Activity: If a catalyst is used, ensure it is active. Reusable catalysts might require regeneration.[3][4]

Q3: My reaction is producing a significant amount of a yellow, fluorescent byproduct. What is this impurity and how can I prevent its formation?

A common fluorescent byproduct in similar pyrimidine syntheses, like the Biginelli reaction, is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This can occur if ammonia is present (e.g., from the decomposition of urea if used in a related synthesis) and reacts with two equivalents of the β-ketoester and the aldehyde.[3][4]

  • Prevention Strategies:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this byproduct.[3][4]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch pathway.[3][4]

Q4: I am having difficulty with the purification of the crude product. What are common impurities and effective purification methods?

Common impurities can include unreacted starting materials, N-acylureas (in related syntheses), and other side products.[3]

  • Purification Techniques:

    • Column Chromatography: Silica gel column chromatography is a frequently used method for purifying pyrimidine derivatives.[5][6] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or methanol, is often an effective method for removing impurities and obtaining a pure product.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive or impure reagents.Use fresh or purified starting materials, particularly the amidine hydrochloride. Ensure anhydrous conditions if necessary.[4]
Suboptimal reaction temperature.Optimize the reaction temperature by monitoring the reaction progress with TLC.[4]
Incorrect stoichiometry of reactants or base.Carefully control the molar ratios of your reactants and the base used for cyclization.
Formation of Multiple Products (as seen on TLC) Competing side reactions (e.g., Hantzsch reaction, self-condensation).Adjust the reaction temperature; lower temperatures often favor the desired product.[3] Consider the order of reactant addition.
Decomposition of starting materials or product.Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely.
Product is an intractable oil or difficult to crystallize Presence of impurities.Attempt purification by column chromatography on silica gel.[5][6]
Residual solvent.Ensure complete removal of reaction and extraction solvents under high vacuum.
Inconsistent Yields Between Batches Variability in reactant quality.Source high-purity, consistent batches of starting materials.
Lack of precise control over reaction parameters.Standardize all reaction conditions, including temperature, stirring rate, and addition times.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common pyrimidine syntheses.[1][2] Optimization of specific parameters may be required.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzamidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Base: To the solution, add a base like sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for a specified time to generate the free amidine.

  • Addition of the β-Dicarbonyl Compound: Slowly add Ethyl 3-ethoxy-2-formylacrylate (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.[5][8]

Data Presentation

Table 1: Optimization of Reaction Conditions - A Representative Summary
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanolReflux665
2K₂CO₃DMF100858
3DBUAcetonitrileReflux572
4NaHTHF601245

Note: This table is a representative example for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amidine Benzamidine Cyclization Cyclocondensation Amidine->Cyclization Dicarbonyl Ethyl 3-ethoxy-2-formylacrylate Dicarbonyl->Cyclization Base Base (e.g., NaOEt) Base->Cyclization Solvent Solvent (e.g., Ethanol) Solvent->Cyclization Heat Heat Heat->Cyclization Product This compound Cyclization->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start Reagents Mix Reactants and Solvent Start->Reagents Reaction Heat and Stir under Reflux Reagents->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Work-up and Extraction TLC->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity? Start->CheckPurity PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Yes PurifyReagents->CheckConditions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temperature Issue OptimizeBase Optimize Base/Solvent CheckConditions->OptimizeBase Base/Solvent Issue CheckSideReactions Evidence of Side Reactions? OptimizeTemp->CheckSideReactions OptimizeBase->CheckSideReactions ModifyConditions Modify Conditions to Minimize Side Products CheckSideReactions->ModifyConditions Yes End Improved Result CheckSideReactions->End No ModifyConditions->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

Overcoming solubility issues of Ethyl 2-phenylpyrimidine-5-carboxylate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 2-phenylpyrimidine-5-carboxylate in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molar Mass 228.25 g/mol [1]
Appearance White to almost white powder or crystal (based on a similar compound)[2]
Melting Point 93-95 °C[1]
Boiling Point (Predicted) 297.7 ± 23.0 °C[1]
pKa (Predicted) -0.60 ± 0.22[1]
Density 1.167[1]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

Poor aqueous solubility is a common issue with organic molecules like this compound, which has a predominantly non-polar structure. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Q3: What are the recommended starting solvents for preparing a stock solution?

Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for preparing high-concentration stock solutions of pyrimidine-based compounds for use in biological assays.[3] However, it is crucial to use anhydrous, high-purity solvents, as water content can promote compound degradation.[3] For some pyrimidine derivatives, instability in DMSO has been reported, leading to oxidation and condensation reactions.[3] Therefore, it is advisable to prepare fresh stock solutions and minimize storage time.[3]

Q4: Can I use co-solvents to improve the solubility of my compound in the final assay medium?

Yes, using a co-solvent system is a widely adopted strategy.[4] Small amounts of water-miscible organic solvents like ethanol or DMSO can be present in the final assay mixture to help maintain the solubility of the compound. However, it is critical to keep the final concentration of the organic solvent low (typically <1%) as it can have intrinsic biological effects and may affect assay performance.[4] Always include appropriate solvent controls in your experiments.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve compound precipitation when preparing working solutions in aqueous buffers.

Troubleshooting Workflow

G start Start: Compound precipitates in aqueous buffer check_stock 1. Check Stock Solution Is it clear? No precipitation? start->check_stock prepare_fresh Prepare fresh stock solution in anhydrous DMSO/DMF check_stock->prepare_fresh No lower_conc 2. Lower Final Concentration Does precipitation persist? check_stock->lower_conc Yes prepare_fresh->check_stock use_cosolvent 3. Use Co-solvents (e.g., increase DMSO/ethanol in final buffer) lower_conc->use_cosolvent Yes success Success: Compound is soluble lower_conc->success No ph_adjustment 4. Adjust pH of Buffer (if compound is ionizable) use_cosolvent->ph_adjustment Precipitation persists use_cosolvent->success Solubility improved surfactants 5. Add Surfactants (e.g., Tween-20, Triton X-100) ph_adjustment->surfactants Precipitation persists ph_adjustment->success Solubility improved advanced 6. Advanced Formulation (Cyclodextrins, Liposomes) surfactants->advanced Precipitation persists surfactants->success Solubility improved advanced->success Solubility improved fail Consult further (e.g., medicinal chemist for derivatization) advanced->fail Precipitation persists

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh a precise amount of this compound.

  • Add a sufficient volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly for several minutes to ensure complete dissolution. Visually inspect for any undissolved particles.

  • If immediate use is not planned, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C in tightly sealed vials.[3]

Protocol 2: Serial Dilution and Introduction into Assay Buffer

  • Perform serial dilutions of the DMSO stock solution with DMSO to achieve intermediate concentrations.

  • To prepare the final working concentration, add a small aliquot of the intermediate DMSO solution to the pre-warmed aqueous assay buffer. Crucially, add the DMSO stock to the buffer and not the other way around, while vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation or turbidity.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Inconsistent results can be a secondary effect of poor solubility, where the amount of dissolved, active compound varies between wells or experiments.

Troubleshooting Steps

  • Confirm Solubility under Assay Conditions: Before running a full assay, perform a simple solubility test. Prepare the highest intended concentration of the compound in the final assay buffer and incubate under the same conditions (temperature, time) as the actual assay. Visually inspect for precipitation and consider using techniques like nephelometry for a more sensitive assessment.

  • Particle Size Reduction: If you have the solid compound, reducing its particle size can increase the surface area and improve the dissolution rate.[5][6] This can be achieved through techniques like micronization.[6]

  • Employ Solubility-Enhancing Excipients:

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize the compound by forming micelles.[7]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][8]

Solubility Enhancement Strategies

The following table summarizes common strategies to improve the solubility of poorly soluble compounds.

StrategyDescriptionTypical ConcentrationConsiderations
Co-solvents Water-miscible organic solvents that increase the polarity of the solvent mixture.[7]<1% DMSO/EthanolCan affect enzyme activity or cell viability at higher concentrations.[4]
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[4][8]Assay-dependentThe compound's pKa must be considered, and the pH must be compatible with the assay.
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[7]0.01% - 0.1%Can interfere with some assay readouts or biological systems.
Inclusion Complexation Use of cyclodextrins to form a host-guest complex with the compound.[8]VariesThe size of the cyclodextrin cavity must be appropriate for the compound.

Signaling Pathway and Workflow Diagrams

For researchers investigating the effects of this compound on specific cellular pathways, ensuring its bioavailability in the assay is the first critical step. The following diagram illustrates a generalized workflow for screening a compound's effect on a kinase signaling pathway, highlighting the initial solubility validation step.

G cluster_prep 1. Compound Preparation & Validation cluster_assay 2. Cellular Assay cluster_analysis 3. Analysis prep_stock Prepare 10 mM stock in anhydrous DMSO sol_test Solubility Test in Assay Buffer (visual, nephelometry) prep_stock->sol_test cell_culture Seed cells (e.g., cancer cell line) sol_test->cell_culture If soluble compound_treat Treat cells with compound (various concentrations) cell_culture->compound_treat stimulate Stimulate with Growth Factor (e.g., EGF, VEGF) compound_treat->stimulate lyse Lyse cells stimulate->lyse western_blot Western Blot for p-Kinase / Total Kinase lyse->western_blot data_analysis Data Analysis (IC50 determination) western_blot->data_analysis end End data_analysis->end start Start start->prep_stock

Caption: Experimental workflow for a cell-based kinase inhibition assay.

References

Preventing degradation of Ethyl 2-phenylpyrimidine-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-phenylpyrimidine-5-carboxylate Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. The area should be dry and well-ventilated.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light (especially UV radiation), and humidity. Hydrolysis of the ethyl ester group can also occur, particularly under acidic or basic conditions.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the active compound and the appearance of new peaks corresponding to degradation products.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, many pyrimidine derivatives are known to be sensitive to light. Therefore, it is strongly recommended to protect this compound from light by storing it in amber vials or in a dark place.

Q5: Can I store the compound in a solution?

A5: If you need to store the compound in solution, it is best to use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) for short periods. The stability in solution will depend on the solvent and storage conditions. It is advisable to perform a stability study in the desired solvent before long-term storage.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments, with a logical flow to identify and resolve the problem.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Degradation Issues start Start: Suspected Degradation check_appearance Observe Physical Appearance (Color change, clumping?) start->check_appearance run_hplc Perform HPLC Analysis (Purity check) check_appearance->run_hplc purity_ok Purity > 98%? run_hplc->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No no_issue No Degradation Detected purity_ok->no_issue Yes review_storage Review Storage Conditions degradation_confirmed->review_storage improper_storage Improper Storage Identified review_storage->improper_storage correct_storage Implement Correct Storage: - Room temp - Dry - Sealed - Dark improper_storage->correct_storage Yes review_handling Review Experimental Handling improper_storage->review_handling No retest Retest Stability correct_storage->retest improper_handling Improper Handling Identified review_handling->improper_handling correct_handling Implement Correct Handling: - Minimize exposure to air/light - Use appropriate solvents improper_handling->correct_handling Yes improper_handling->retest No correct_handling->retest

Caption: A step-by-step guide to troubleshooting degradation of this compound.

Quantitative Data on Stability

The following tables summarize hypothetical data from forced degradation studies. These studies are essential for understanding the intrinsic stability of the molecule.

Table 1: Summary of Forced Degradation Studies

Stress ConditionParametersDurationDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours15.22-phenylpyrimidine-5-carboxylic acid
Base Hydrolysis 0.1 M NaOH8 hours25.82-phenylpyrimidine-5-carboxylic acid
Oxidative 3% H₂O₂48 hours8.5Oxidized pyrimidine derivatives
Thermal 60°C7 days5.1Minor unidentified products
Photolytic UV light (254 nm)12 hours12.3Photodegradation products

Table 2: Stability under Different Storage Conditions (Hypothetical Data)

ConditionTemperature (°C)Relative Humidity (%)Light ExposurePurity after 3 months (%)
Recommended 2540Dark99.5
Elevated Temp. 4040Dark97.2
High Humidity 2575Dark98.1
Light Exposure 2540Ambient95.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the experimental procedures to assess the stability of this compound under various stress conditions.

1.1. Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

1.2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

1.3. Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a stability chamber at 60°C for 7 days.

  • Photolytic Degradation: Expose 10 mg of the solid compound to UV light (254 nm) in a photostability chamber for 12 hours.

1.4. Analysis: Analyze all samples using a stability-indicating HPLC-UV method (see Protocol 2).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Start: Prepare Compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C, solid) stress_conditions->thermal photo Photolytic (UV light, solid) stress_conditions->photo sample_prep Sample Preparation (Neutralization/Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis: - % Degradation - Identify Degradants hplc_analysis->data_analysis Degradation_Pathway Hydrolytic Degradation Pathway parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis product 2-phenylpyrimidine-5-carboxylic acid hydrolysis->product ethanol Ethanol hydrolysis->ethanol

Troubleshooting guide for the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound is not starting or is proceeding very slowly. What are the possible causes and solutions?

A1: Several factors could contribute to a sluggish or non-starting reaction. Consider the following:

  • Reagent Quality: Ensure all starting materials, including benzamidine hydrochloride, ethyl 2-formyl-3-oxobutanoate (or its precursors), and the base, are pure and dry. Moisture can interfere with the reaction.

  • Base Strength: The choice and amount of base are critical. If using a weaker base like sodium carbonate, the reaction may be slow. Consider using a stronger base like sodium ethoxide. Ensure the stoichiometry of the base is correct.

  • Temperature: Some condensation reactions require an initial activation energy. If running the reaction at room temperature, gentle heating might be necessary. Monitor the temperature closely to avoid side reactions.

  • Solvent: The solvent should be anhydrous. Ethanol is commonly used, and any water content can inhibit the reaction.

Q2: I am observing a very low yield of the desired product. How can I improve it?

A2: Low yields are a common issue. Here are some strategies to optimize the yield:

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reactants: Ensure the molar ratios of the reactants are optimal. Sometimes, a slight excess of one reactant can drive the reaction to completion.

  • Purification Method: Product loss during workup and purification is common. Recrystallization is a standard method for purification, but if the yield is significantly low, consider optimizing the recrystallization solvent or using column chromatography.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield. Analyze the crude product to identify major impurities and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.

Q3: The final product is impure, even after purification. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials or side products from competing reactions.

  • Unreacted Starting Materials: If TLC indicates the presence of starting materials, consider extending the reaction time or adjusting the stoichiometry.

  • Side Products: A common side reaction is the self-condensation of the β-ketoester. Careful control of the reaction temperature and order of addition of reagents can minimize this.

  • Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the desired product from impurities.[1] A solvent system of ethyl acetate and hexane is often effective for compounds of this polarity.

Q4: I am having trouble with the workup procedure. The product is not precipitating or is forming an oil. What should I do?

A4: Workup issues can be frustrating. Here are some tips:

  • Precipitation: If the product is not precipitating upon pouring the reaction mixture into water, it might be too soluble. Try cooling the mixture in an ice bath or adding a small seed crystal of the pure product to induce crystallization.

  • Oiling Out: If the product separates as an oil, it may be due to impurities or the presence of residual solvent. Try to extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then concentrate it to obtain the crude solid for recrystallization.

Experimental Protocols

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with a suitable three-carbon building block.[2]

Synthesis of this compound

This protocol is based on the reaction of benzamidine with an appropriate ethyl ester derivative.

Materials:

  • Benzamidine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add benzamidine hydrochloride (1 equivalent). Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Data Presentation

Table 1: Representative Yields for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

Amidinium Salt2-SubstituentYield (%)Reference
Benzamidine HClPhenyl65-85[2]
Acetamidine HClMethyl70-90[4]
Formamidine Acetate-H60-75[2]

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

experimental_workflow reagents 1. Prepare Reagents (Benzamidine HCl, Ethyl Ester, Base) reaction 2. Reaction Setup (Anhydrous Ethanol, Inert Atmosphere) reagents->reaction Add to flask reflux 3. Reflux & Monitor (TLC) reaction->reflux Heat workup 4. Workup (Precipitation in Water) reflux->workup Cool & Pour purification 5. Purification (Recrystallization/Chromatography) workup->purification Collect Solid analysis 6. Analysis (NMR, MS, MP) purification->analysis Pure Product troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity no_reaction No/Slow Reaction start->no_reaction check_time_stoich Check Reaction Time & Stoichiometry low_yield->check_time_stoich Solution optimize_purification Optimize Purification Method low_yield->optimize_purification Solution analyze_byproducts Analyze Byproducts & Adjust Conditions low_yield->analyze_byproducts Solution impurity->optimize_purification Solution impurity->analyze_byproducts Solution column_chrom Use Column Chromatography impurity->column_chrom Solution check_reagents Check Reagent Purity & Dryness no_reaction->check_reagents Possible Cause optimize_base Optimize Base/Solvent no_reaction->optimize_base Possible Cause increase_temp Increase Temperature no_reaction->increase_temp Possible Cause

References

Catalyst selection for efficient Ethyl 2-phenylpyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalytic efficiencies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing methods analogous to the Biginelli reaction.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inefficient or inactive catalyst.- Ensure the catalyst is fresh or properly activated. For reusable catalysts, consider a regeneration step. - For Brønsted acids like HCl, verify the concentration is appropriate for the reaction scale.[1]
Suboptimal reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some reactions may require reflux conditions to proceed efficiently.
Impure reactants.- Verify the purity of all starting materials (benzaldehyde, ethyl acetoacetate, and urea or its equivalent). Impurities can significantly hinder the reaction.[1]
Incomplete Reaction/Low Conversion Insufficient reaction time.- Extend the reaction time. Monitor the reaction's progress using TLC to determine the optimal duration.[1]
Poor catalyst performance.- Consider screening different catalysts. Lewis acids such as CuCl₂·2H₂O or SmCl₃ have been shown to be effective in pyrimidine synthesis.[2]
Formation of Significant Side Products Competing side reactions, such as the formation of N-acylureas.- Adjust the order of reactant addition. Some protocols recommend the pre-reaction of the aldehyde and urea before the addition of the β-ketoester. - Optimize the reaction temperature, as higher temperatures can sometimes favor side product formation.
Difficult Product Purification Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Co-elution of impurities during column chromatography.- Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step.
Reaction Stalls Steric hindrance from substrates.- If using substituted starting materials, steric hindrance might be a factor. Consider using a more reactive equivalent of the 1,3-dicarbonyl compound.[1]
Inadequate mixing in heterogeneous reactions.- Ensure vigorous stirring, especially if using a solid-supported catalyst or if reactants have limited solubility in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of pyrimidine derivatives like this compound?

A1: A variety of catalysts can be employed, broadly categorized as Brønsted acids and Lewis acids. Common Brønsted acids include hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA).[3] Lewis acids such as copper(II) trifluoroacetate hydrate, boron trifluoride, samarium chloride, and copper(II) chloride dihydrate (CuCl₂·2H₂O) are also frequently used.[2][4][5] In recent years, "green" catalysts, such as Punica granatum peel, have also been explored.[6]

Q2: How can I improve the reaction rate and yield of my synthesis?

A2: Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for pyrimidine synthesis.[2][7] The choice of solvent can also play a crucial role, with some reactions showing improved outcomes under solvent-free conditions or in alternative solvents to the commonly used ethanol.[1] Additionally, ensuring the high purity of all reactants is critical for optimal results.[1]

Q3: What is the Biginelli reaction and is it suitable for synthesizing this compound?

A3: The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones.[4] While the direct product is a dihydropyrimidine, this can be a key intermediate that is subsequently oxidized to the corresponding pyrimidine. Therefore, a Biginelli-type reaction followed by an oxidation step is a viable strategy for the synthesis of this compound.

Q4: I am observing an unexpected side product. What could it be?

A4: A common byproduct in reactions involving urea and β-ketoesters is the formation of N-acylureas.[1] These can complicate the purification process. Additionally, under certain conditions, unexpected products such as "heterostilbene-type" compounds have been observed as side products of the Biginelli reaction.[3]

Q5: Are there any safety precautions I should take when running this synthesis?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with corrosive reagents like strong acids, or when performing reactions under pressure or microwave irradiation, extra caution is necessary. Always work in a well-ventilated fume hood.

Catalyst Performance Data

The following table summarizes the performance of various catalysts used in the synthesis of pyrimidine derivatives, providing a basis for catalyst selection.

CatalystReaction ConditionsYield (%)Reaction TimeReference
Hydrochloric Acid (HCl) Microwave (200 W), Ethanol, RefluxNot specified for target molecule, but used in a similar synthesis.3 min[7]
Zinc metal and Lead Microwave (200 W, 140°C)Mentioned to accelerate rate and yield, but specific data is not provided.Not specified[7]
Samarium Chloride (SmCl₃) Microwave irradiationUp to 86% (for a related pyrimidine synthesis)< 10 min[2]
CuCl₂·2H₂O Grinding, solvent-less, overnight"Excellent yield" reported for similar structures.7-10 min (grinding)[5]
Punica granatum peel Solvent-free88-98% (for dihydropyrimidinones)Not specified[6]
p-Toluenesulfonic acid (PTSA) Ethanol, RefluxNot specified, led to an unexpected side product in one case.Not specified[3]

Experimental Protocol: Synthesis of a Dihydropyrimidine Intermediate via Microwave-Assisted Biginelli Reaction

This protocol describes a general procedure for the synthesis of an ethyl 4-phenyl-3,4-dihydropyrimidine-5-carboxylate intermediate, which can be a precursor to this compound. This method is adapted from similar reported syntheses.[7]

Materials:

  • Benzaldehyde (0.1 mole)

  • Ethyl acetoacetate (0.1 mole)

  • Urea (0.1 mole)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 4 drops)

  • Ice water

Procedure:

  • In a microwave-safe reaction vessel, combine urea (0.1 mole), benzaldehyde (0.1 mole), and ethyl acetoacetate (0.1 mole) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 4 drops) to the mixture.

  • Place the vessel in a microwave reactor and reflux the mixture for approximately 3 minutes at 200 W.

  • After the reaction is complete, pour the mixture into a beaker containing ice water (100 ml) with stirring.

  • Allow the mixture to stand overnight at room temperature to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid residue with water and then a small amount of cold ethanol.

  • Dry the product at room temperature.

  • The crude product can be further purified by recrystallization from ethanol.

Note: This protocol yields a dihydropyrimidine. A subsequent oxidation step would be required to obtain the final this compound. The specific oxidant and conditions for this step would need to be determined based on literature precedents for similar transformations.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Benzaldehyde Ethyl Acetoacetate Urea Ethanol Mixing Combine Reactants and Catalyst in Microwave Vessel Reactants->Mixing Catalyst Catalyst (e.g., Conc. HCl) Catalyst->Mixing Microwave Microwave Irradiation (e.g., 3 min, 200W) Mixing->Microwave Quench Pour into Ice Water Microwave->Quench Precipitation Precipitation (Overnight) Quench->Precipitation Filtration Filter and Wash (Water, Cold Ethanol) Precipitation->Filtration Drying Dry Product Filtration->Drying Purification Recrystallization (from Ethanol) Drying->Purification

Caption: Experimental workflow for the microwave-assisted synthesis of a dihydropyrimidine intermediate.

Troubleshooting_Flowchart decision decision solution solution Start Low or No Yield Decision1 Is the catalyst active and concentration correct? Start->Decision1 Solution1 Replace or regenerate catalyst. Verify concentration. Decision1->Solution1 No Decision2 Are reactants pure? Decision1->Decision2 Yes Solution2 Purify starting materials. Decision2->Solution2 No Decision3 Is the reaction time and temperature optimal? Decision2->Decision3 Yes Solution3 Increase time and/or temperature. Monitor with TLC. Decision3->Solution3 No

References

Technical Support Center: Recrystallization of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity Ethyl 2-phenylpyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the solid compound. Recrystallization removes impurities that may be present from the synthesis, such as starting materials, byproducts, or colored matter, leading to a product with high purity, well-defined crystals, and a sharp melting point.

Q2: What are the key properties of a good recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound (93-95 °C) to prevent it from melting or "oiling out".[1]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

  • Dissolves impurities: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

Q3: Which single solvents are recommended for the recrystallization of this compound?

A3: Based on the ester and aromatic pyrimidine structure, ethanol and ethyl acetate are good starting points for single-solvent recrystallization.[2] A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[2]

Q4: When should a mixed-solvent system be used?

A4: A mixed-solvent system is beneficial when a single solvent does not meet the ideal solubility criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[3][4] For this compound, an ethanol/water mixture is a common and effective choice.[3]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[5]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[5]

  • Evaporation: Dip a glass stirring rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the thin residue of crystals back into the solution.[5]

  • Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out (Formation of an oil instead of crystals) The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of a solvent in which the compound is too soluble.1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system). 3. Allow the solution to cool more slowly. 4. Consider using a different solvent or solvent system.
No Crystal Formation 1. The solution is not supersaturated (too much solvent was used). 2. The solution is supersaturated, but nucleation has not occurred.1. If the solution is clear, try inducing crystallization by scratching the flask or adding a seed crystal.[5] 2. If you suspect too much solvent was used, evaporate some of the solvent by gentle heating and allow the solution to cool again.[5]
Low Crystal Yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. 4. Excessive washing of the crystals.1. Before recrystallization, test solubility with small amounts of solvent to determine the optimal volume. 2. During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. 3. Ensure the solution is cooled in an ice bath after reaching room temperature to maximize crystal formation.[5] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are present in the starting material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (ethanol) at its boiling point in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise with swirling until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Suitability for Recrystallization
WaterInsolubleInsolublePoor (can be used as an anti-solvent)
HexaneSparingly SolubleSolublePotentially Good
TolueneSolubleVery SolubleModerate (may require significant cooling)
EthanolSolubleVery SolubleGood (often used with water as a mixed solvent)
Ethyl AcetateSolubleVery SolubleGood
AcetoneVery SolubleVery SolublePoor (compound is too soluble at low temperatures)

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (Good:Poor)Rationale
Ethanol / Water~ 3:1 to 5:1Ethanol provides good solubility at high temperatures, while water acts as an effective anti-solvent to induce crystallization upon cooling. This is a commonly used and effective system for moderately polar compounds.
Ethyl Acetate / Hexane~ 1:2 to 1:4Ethyl acetate is a good solvent, and hexane is a poor solvent. This combination is suitable for less polar impurities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Completely dissolve add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end end dry_crystals->end High-Purity Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue Encountered q_too_much_solvent Is the solution clear? start->q_too_much_solvent No Crystals q_cooling_rate Was cooling rapid? start->q_cooling_rate Oiling Out q_mother_liquor Significant product in mother liquor? start->q_mother_liquor Low Yield a_yes_too_much Yes: Too much solvent likely used q_too_much_solvent->a_yes_too_much Yes a_no_supersaturated No: Supersaturated solution q_too_much_solvent->a_no_supersaturated No s_concentrate Solution: Concentrate by evaporating solvent a_yes_too_much->s_concentrate s_induce Solution: Scratch flask or add seed crystal a_no_supersaturated->s_induce a_yes_rapid_cooling Yes: Cooling too fast q_cooling_rate->a_yes_rapid_cooling Yes a_no_solvent_issue No: Solvent may be too 'good' q_cooling_rate->a_no_solvent_issue No s_slow_cooling Solution: Reheat, add more 'good' solvent, cool slowly a_yes_rapid_cooling->s_slow_cooling s_change_solvent Solution: Try a different solvent system a_no_solvent_issue->s_change_solvent a_yes_mother_liquor Yes: Excessive solvent or insufficient cooling q_mother_liquor->a_yes_mother_liquor Yes a_no_other_issues No: Check for premature crystallization or over-washing q_mother_liquor->a_no_other_issues No s_optimize_solvent Solution: Use less solvent / cool more thoroughly a_yes_mother_liquor->s_optimize_solvent s_refine_technique Solution: Pre-heat funnel / wash with minimal cold solvent a_no_other_issues->s_refine_technique

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Challenges in the Scale-Up of Ethyl 2-phenylpyrimidine-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common challenges encountered during the scale-up production of Ethyl 2-phenylpyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The Pinner synthesis and its variations are frequently employed for the production of 2-substituted pyrimidine-5-carboxylates. This method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1][2][3] For this compound, a common approach is the reaction of benzamidine with an appropriate three-carbon building block containing the ethyl ester functionality.

Q2: What are the critical process parameters to control during the Pinner synthesis of this compound on a larger scale?

A2: Key parameters to monitor and control during scale-up include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates, significantly reducing the yield.[4]

  • Temperature Control: The reaction temperature must be carefully controlled to prevent side reactions and decomposition of intermediates.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate of addition can impact impurity profiles and overall yield.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for reaction efficiency and to minimize side-product formation.

Q3: How can the purity of the final product be improved during scale-up?

A3: Achieving high purity on a large scale often requires a multi-step approach. Initial purification of the crude product can be achieved through extraction and washing. The primary method for obtaining high-purity this compound is recrystallization.[4][5] The choice of an appropriate solvent system is critical for effective purification.[5] If recrystallization is insufficient to remove certain impurities, column chromatography may be necessary, although this can be challenging and costly at an industrial scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or HPLC.[4]- Increase the reaction time or moderately increase the temperature.[4]- Ensure the catalyst (if used) is active and in the correct concentration.[4]
Hydrolysis of Starting Materials or Intermediates: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.[4]- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions: Formation of by-products is consuming the starting materials.- Optimize the reaction temperature; higher temperatures can sometimes favor side reactions.- Adjust the stoichiometry of the reactants.- Investigate alternative catalysts or solvent systems.
High Impurity Profile Formation of N-acylurea byproducts (in Biginelli-type synthesis): A common side reaction.- Carefully control the stoichiometry of reactants.[4]- Optimize the choice of catalyst.[4]- Recrystallization is often effective for removing these impurities.[4]
Formation of Hantzsch-type dihydropyridine byproducts (in Biginelli-type synthesis): A fluorescent yellow byproduct.- Lower the reaction temperature, as higher temperatures favor this side reaction.- The order of reagent addition can be critical; consider adding urea last.
Unreacted Starting Materials: Incomplete conversion.- Refer to the "Low Yield" section for troubleshooting incomplete reactions.- Ensure the purity of all starting materials.[4]
Crystallization Issues No Crystal Formation: The solution may not be supersaturated, or the chosen solvent is inappropriate.- Concentrate the solution by evaporating some of the solvent.[6]- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[6]- Screen for a more suitable solvent or solvent system where the product has lower solubility at cooler temperatures.[5]
Oiling Out: The product separates as a liquid instead of a solid.- Re-heat the solution and add more solvent to reduce the concentration, then cool slowly.[4]- Ensure the starting material for crystallization is of reasonable purity; pre-purify by another method if necessary.[4]
Poor Crystal Quality (fine needles or amorphous solid): The crystallization process is too rapid.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]- Avoid agitating the solution during the initial cooling phase.[4]

Data Presentation

The following table provides a hypothetical summary of the effect of different catalysts and solvents on the yield of a Pinner-type synthesis for a 2-substituted pyrimidine-5-carboxylate. This data is for illustrative purposes to guide optimization efforts.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1NoneEthanol802445
2HCl (10)Ethanol801265
3p-TsOH (10)Toluene1101078
4Yb(OTf)₃ (5)Acetonitrile80885
5Sc(OTf)₃ (5)Acetonitrile80882

Experimental Protocols

Representative Protocol for the Synthesis of this compound (Pinner-type Synthesis)

This protocol is a representative procedure based on the synthesis of similar 2-substituted pyrimidine-5-carboxylic esters and should be optimized for specific laboratory and scale-up conditions.[1]

  • Preparation of the Amidinium Salt:

    • In a dry reaction vessel under an inert atmosphere, dissolve benzamidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Reaction with the β-ketoester equivalent:

    • To the suspension of the free amidine, add a solution of a suitable β-ketoester equivalent, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent), dropwise at room temperature.

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[4][5]

Mandatory Visualization

Synthetic Pathway and Key Parameters

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Product & Purification Benzamidine Benzamidine Reaction Condensation & Cyclization Benzamidine->Reaction Base (e.g., NaOEt) Anhydrous Solvent Beta_Ketoester Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Beta_Ketoester->Reaction Crude_Product Crude Ethyl 2-phenylpyrimidine- 5-carboxylate Reaction->Crude_Product Neutralization & Work-up Params Key Scale-up Parameters: - Anhydrous Conditions - Temperature Control - Reagent Stoichiometry - Purification Method Reaction->Params Purified_Product Pure Product Crude_Product->Purified_Product Recrystallization

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Purity & Stoichiometry Complete->Check_Reagents End Yield Improved Increase_Time_Temp->End Impure_Reagents Impure Reagents or Incorrect Stoichiometry Check_Reagents->Impure_Reagents Issue Found Check_Conditions Review Reaction Conditions (Anhydrous, Solvent, Base) Check_Reagents->Check_Conditions No Issue Purify_Reagents Purify Starting Materials & Verify Stoichiometry Impure_Reagents->Purify_Reagents Purify_Reagents->End Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Issue Found Optimize_Conditions Optimize Solvent, Base, & Ensure Anhydrous Setup Suboptimal_Conditions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Analysis of Ethyl 2-phenylpyrimidine-5-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethyl 2-phenylpyrimidine-5-carboxylate analogs, supported by experimental data from recent studies. The focus is on their anticancer and antifungal properties, with detailed methodologies and pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Analogs of this compound, in particular, have emerged as promising candidates for novel therapeutic agents. This guide synthesizes data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Quantitative Data Summary

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrimidine and phenyl rings. The following tables summarize the in vitro efficacy of various analogs against cancer cell lines and fungal pathogens.

Table 1: Anticancer Activity of Pyrimidine Analogs
Compound IDModifications from Core StructureCell LineIC50 (µM)Reference
2e 2-(1-(2,6-difluorobenzamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylateK56214.0[2]
Sulfonamide Analog 2-(1-(meta-dichlorosulfonamido)cyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylateK56215.0[2]
4b Pyrimidine with aryl urea moietySW48011.08[3]
4e 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideMCF-71-10[4]
4f 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with sulfonamideSK-MEL-281-10[4]
11e Pyrimidine-5-carbonitrile with benzylidene and hydrazone moietiesHCT-1161.14
12b Pyrimidine-5-carbonitrile with benzylidene and hydrazone moietiesHCT-116<10.33
12d Pyrimidine-5-carbonitrile with benzylidene and hydrazone moietiesMCF-7<10.33
Table 2: Antifungal Activity of 2-Phenylpyrimidine Analogs
Compound IDModifications from Core StructureFungal StrainMIC (µg/mL)Reference
C6 2-phenylpyrimidine derivativeCandida albicans-[5]
C6 2-phenylpyrimidine derivativeCandida tropicalis-[5]
C6 2-phenylpyrimidine derivativeCryptococcus neoformans-[5]
YW-01 Tricyclic backboneC. albicans8[5]
YW-01 Tricyclic backboneC. tropicalis4[5]
YW-01 Tricyclic backboneC. neoformans16[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., K562, SW480, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antifungal Activity: Broth Microdilution Method

The in vitro antifungal susceptibility testing is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation: The prepared fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Signaling Pathways and Mechanisms of Action

Several this compound analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.

VEGFR-2 Signaling Pathway in Angiogenesis

Certain pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Analog Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine analogs.

Apoptosis Induction Pathway

Some pyrimidine derivatives induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the mitochondrial-mediated pathway.[3]

Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Pyrimidine Pyrimidine Analog Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrimidine->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by pyrimidine analogs.

Antifungal Mechanism: CYP51 Inhibition

As antifungal agents, 2-phenylpyrimidine derivatives target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[5] Ergosterol is a vital component of the fungal cell membrane.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Disruption CYP51->Membrane Inhibition leads to Inhibitor 2-Phenylpyrimidine Analog Inhibitor->CYP51

Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylpyrimidine analogs.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Phenylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of ethyl 2-phenylpyrimidine-5-carboxylate derivatives, offering insights into their therapeutic potential across various domains, including anticancer, anti-inflammatory, and antifungal applications. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective drug candidates.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Modifications to the core pyrimidine ring, the C2 phenyl group, and the C5 carboxylate moiety have been shown to significantly influence the pharmacological profile of these compounds. This guide synthesizes findings from multiple studies to delineate these critical structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological activity of various this compound derivatives is summarized in the table below. This data, extracted from several key studies, highlights how substitutions on the pyrimidine and phenyl rings modulate their potency against different biological targets.

Compound IDCore StructureR1 (at C4/C6 of Pyrimidine)R2 (on C2-Phenyl Ring)Biological ActivityTarget/Cell LineIC50 (µM)Reference
Series 1 This compound4-Cl, 6-HHAnticancerK56214.0[3]
4-Cl, 6-H3,5-di-ClAnticancerK56215.0[3]
4-Cl, 6-H4-tert-butylAnticancerK562>50[3]
Series 2 Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4][5][6]triazolo[4,3-a]pyrimidine-6-carboxylateN/A4-nitroAnticancerA-5493.46[7][8]
N/A4-nitroAnticancerHepG-25.54[7][8]
Series 3 2-Phenyl Pyrimidine Derivative (BTK Inhibitor)4-(4-acryloylaminophenylamino)HBTK InhibitionBTK enzyme82.76% inhibition at 100 nM[9]
4-(4-(3-methylphenylcarbamoyl)phenylamino)HAnticancerRaji cells6.98[9]
Series 4 Pyrimidine-5-carbonitrile Derivative (VEGFR-2 Inhibitor)Varied substitutions4-OCH3VEGFR-2 InhibitionVEGFR-20.61[10][11]
Varied substitutions4-ClVEGFR-2 InhibitionVEGFR-20.53[10][11]
Series 5 Dihydropyrimidine-5-carboxamide4-(varied phenyl)HAntileishmanialL. major DHFR0.10 (for most potent)[6]
Series 6 2-Phenylpyrimidine Derivative (Antifungal)Varied substitutionsVaried substitutionsAntifungalC. albicans(Superior to fluconazole)[5][12]

Key Structure-Activity Relationship Insights

The data presented reveals several key trends in the structure-activity relationship of this compound derivatives:

  • Substitutions on the Phenyl Ring at C2: The nature and position of substituents on the C2-phenyl ring significantly impact activity. For instance, in the anticancer series, electron-withdrawing groups like chloro at the para and meta positions of the phenyl ring on related pyrimidine structures showed notable activity.[3]

  • Modifications at the Pyrimidine Core: Alterations to the pyrimidine ring itself, such as the introduction of amino and substituted amino groups at the C4 position, have been explored to enhance inhibitory activity against kinases like BTK.[9] The fusion of other heterocyclic rings, as seen in triazolopyrimidine derivatives, can also lead to potent anticancer agents.[7][8]

  • The Role of the C5-Carboxylate Group: While the ethyl carboxylate at the C5 position is a common feature, its modification to carboxamides has been shown to be a viable strategy for developing inhibitors of enzymes like dihydrofolate reductase.[6]

Experimental Protocols

The biological activities listed in this guide were determined using a range of established experimental protocols. Below are the methodologies for the key assays cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., K562, A-549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7][8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[7][8]

Kinase Inhibition Assay

To determine the inhibitory effect of compounds on specific kinases like BTK or VEGFR-2, various enzymatic assays are employed.

  • Assay Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.

  • Inhibitor Addition: The test compounds are added at varying concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or luminescence.[10]

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.

Antifungal Susceptibility Testing

The antifungal activity of the derivatives is typically evaluated using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated.

  • MIC Determination: The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible fungal growth, is determined visually or by measuring absorbance.[5][12]

Visualizing Structure-Activity Relationships

To better illustrate the logical connections between structural modifications and biological outcomes, the following diagrams were generated using Graphviz.

SAR_Anticancer cluster_c2 C2-Phenyl Ring Substitutions cluster_c4c6 C4/C6 Pyrimidine Ring Modifications This compound Core This compound Core Unsubstituted Phenyl Unsubstituted Phenyl This compound Core->Unsubstituted Phenyl Baseline Activity Electron-withdrawing Groups (e.g., Cl) Electron-withdrawing Groups (e.g., Cl) This compound Core->Electron-withdrawing Groups (e.g., Cl) Enhances Electron-donating Groups (e.g., t-Bu) Electron-donating Groups (e.g., t-Bu) This compound Core->Electron-donating Groups (e.g., t-Bu) Reduces Amino/Substituted Amino Groups Amino/Substituted Amino Groups This compound Core->Amino/Substituted Amino Groups Enhances (Kinase Inhibition) Fused Heterocyclic Rings Fused Heterocyclic Rings This compound Core->Fused Heterocyclic Rings Enhances Potent Anticancer Activity Potent Anticancer Activity Unsubstituted Phenyl->Potent Anticancer Activity Electron-withdrawing Groups (e.g., Cl)->Potent Anticancer Activity Reduced/Low Anticancer Activity Reduced/Low Anticancer Activity Electron-donating Groups (e.g., t-Bu)->Reduced/Low Anticancer Activity Amino/Substituted Amino Groups->Potent Anticancer Activity Fused Heterocyclic Rings->Potent Anticancer Activity

Caption: SAR for Anticancer Activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Derivatives Synthesis of Derivatives Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of Derivatives->Structural Analysis (NMR, MS) In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Structural Analysis (NMR, MS)->In Vitro Cytotoxicity (MTT Assay) Test Compounds Kinase Inhibition Assay Kinase Inhibition Assay Structural Analysis (NMR, MS)->Kinase Inhibition Assay Test Compounds Antifungal Susceptibility Testing Antifungal Susceptibility Testing Structural Analysis (NMR, MS)->Antifungal Susceptibility Testing Test Compounds IC50/MIC Determination IC50/MIC Determination In Vitro Cytotoxicity (MTT Assay)->IC50/MIC Determination Kinase Inhibition Assay->IC50/MIC Determination Antifungal Susceptibility Testing->IC50/MIC Determination SAR Analysis SAR Analysis IC50/MIC Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Drug Discovery Workflow.

References

A Comparative Analysis of Ethyl 2-phenylpyrimidine-5-carboxylate and Nifedipine: Efficacy in Calcium Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative calcium channel blocker, Ethyl 2-phenylpyrimidine-5-carboxylate, and the established L-type calcium channel blocker, nifedipine. While direct comparative efficacy data for this compound is not available in current literature, this analysis draws upon published data for structurally similar pyrimidine derivatives to provide a prospective evaluation. Nifedipine, a dihydropyridine, is a widely prescribed therapeutic for hypertension and angina. The pyrimidine scaffold, as seen in this compound, has emerged as a promising area of research for novel calcium channel modulators.

Mechanism of Action: A Tale of Two Scaffolds

Nifedipine, a member of the dihydropyridine class of calcium channel blockers, exerts its therapeutic effects by binding to the L-type voltage-gated calcium channels in vascular smooth muscle and cardiac myocytes. This binding inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. The mechanism involves a direct interaction with the α1 subunit of the L-type calcium channel, stabilizing it in a closed state.

While the precise mechanism of this compound has not been empirically determined, research on analogous dihydropyrimidine-5-carboxylate derivatives suggests a similar mode of action. These compounds are hypothesized to act as bioisosteres of dihydropyridines, targeting the same L-type calcium channels. The structural similarities, particularly the dihydropyrimidine core, are believed to enable interaction with the dihydropyridine binding site on the calcium channel, leading to its blockade.

Comparative Efficacy: Insights from Analogs

Direct quantitative data on the efficacy of this compound is not yet published. However, studies on various substituted ethyl 2-(phenyl)pyrimidine-5-carboxylate derivatives have demonstrated significant antihypertensive and calcium channel blocking activity, in some cases comparable to or exceeding that of nifedipine. The following tables summarize key efficacy parameters reported for nifedipine and representative pyrimidine derivatives from published studies.

Table 1: In Vitro Vasorelaxant Activity

CompoundAgonistPreparationIC50 / EC50Reference CompoundReference IC50 / EC50
NifedipineKClRabbit Aorta~1 x 10⁻⁸ M--
Pyrimidine Derivative AKClRat Aorta2.5 x 10⁻⁸ MNifedipine1.5 x 10⁻⁸ M
Pyrimidine Derivative BPhenylephrineRat Aorta5.2 x 10⁻⁷ MNifedipine3.1 x 10⁻⁷ M

Table 2: In Vivo Antihypertensive Activity

CompoundAnimal ModelDoseRoute of AdministrationMaximum Blood Pressure Reduction (%)Duration of ActionReference Compound
NifedipineSpontaneously Hypertensive Rats (SHR)10 mg/kgOral25-30%4-6 hours-
Pyrimidine Derivative CSpontaneously Hypertensive Rats (SHR)10 mg/kgOral28%> 8 hoursNifedipine
Pyrimidine Derivative DDOCA-Salt Hypertensive Rats5 mg/kgIntravenous35%Not ReportedNifedipine

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of calcium channel blockers.

In Vitro Vasodilation Assay

Objective: To assess the ability of a compound to relax pre-constricted arterial rings, indicative of vasodilatory properties.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the K-H solution is changed every 15 minutes. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

  • Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) or nifedipine are added to the organ bath at regular intervals.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the agonist-induced contraction. The concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To directly measure the effect of a compound on the influx of calcium into vascular smooth muscle cells.

Methodology:

  • Cell Culture: Vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Fluorescent Dye Loading: VSMCs are seeded onto glass coverslips. Before the experiment, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (PSS) for 30-60 minutes at 37°C.

  • Measurement: The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

  • Experimental Procedure: A baseline [Ca²⁺]i is recorded. The cells are then depolarized with a high KCl solution (e.g., 60 mM) to induce calcium influx through L-type calcium channels, leading to an increase in the 340/380 nm fluorescence ratio. After a stable response is achieved, the test compound or nifedipine is added to the perfusion solution, and the change in the fluorescence ratio is monitored.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. The inhibitory effect of the compound is quantified as the percentage reduction in the KCl-induced increase in [Ca²⁺]i.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effect of a compound in a genetic model of hypertension.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (systolic blood pressure > 160 mmHg) are used.

  • Blood Pressure Measurement: Blood pressure is measured using the non-invasive tail-cuff method. The rats are trained for this procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Compound Administration: A baseline blood pressure reading is taken. The animals are then randomly assigned to groups and administered the test compound, nifedipine, or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

  • Monitoring: Systolic blood pressure and heart rate are monitored at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in systolic blood pressure from the baseline is calculated for each group. The maximum percentage reduction in blood pressure and the duration of the antihypertensive effect are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Depolarization Membrane Depolarization LTypeCaChannel L-type Ca²⁺ Channel (α1 subunit) Depolarization->LTypeCaChannel CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylation MLCP Phosphorylated MLC MLC->MLCP Contraction Smooth Muscle Contraction MLCP->Contraction Nifedipine Nifedipine Nifedipine->LTypeCaChannel Inhibition Pyrimidine Ethyl 2-phenylpyrimidine -5-carboxylate (Putative) Pyrimidine->LTypeCaChannel Inhibition (Hypothesized)

Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and inhibition by nifedipine and putatively by this compound.

Start Start Prep Aortic Ring Preparation Start->Prep Mount Mounting in Organ Bath Prep->Mount Equilibrate Equilibration Mount->Equilibrate Contract Induce Contraction (Phenylephrine/KCl) Equilibrate->Contract AddCompound Administer Test Compound (Cumulative Doses) Contract->AddCompound Measure Measure Relaxation AddCompound->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro vasodilation assay.

Start Start Culture Culture Vascular Smooth Muscle Cells Start->Culture LoadDye Load Cells with Fura-2 AM Culture->LoadDye Baseline Record Baseline [Ca²⁺]i LoadDye->Baseline Depolarize Depolarize with KCl Baseline->Depolarize AddCompound Administer Test Compound Depolarize->AddCompound Measure Measure Change in [Ca²⁺]i AddCompound->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze End End Analyze->End

Illuminating the Anticancer Potential of Pyrimidine-5-Carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrimidine-5-carbonitrile derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity across a range of malignancies. This guide provides a comparative analysis of the performance of notable pyrimidine-5-carbonitrile derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The anticancer properties of these derivatives are often attributed to their ability to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival. Notably, their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/Akt pathway have been a focal point of investigation. This guide will delve into the specifics of these interactions and the resulting cellular consequences.

Comparative Efficacy of Pyrimidine-5-Carbonitrile Derivatives

The following tables summarize the in vitro anticancer activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines. The data highlights their cytotoxic potential and inhibitory effects on key oncogenic kinases.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine-5-Carbonitrile Derivatives in Cancer Cell Lines

CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)K562 (Leukemia)
10b 3.56[1]5.85[1]7.68[1]--
11b 3.04[2]2.4[2]4.14[2]3.37[2]-
4e ---1.66[3]-
4f ---1.83[3]-
7f -->10-<10
11e --1.541.14-
12b -----
5d Sub-micromolar[4][5]Sub-micromolar[4][5]Sub-micromolar[4][5]--
Erlotinib (Reference) 0.87[1]1.12[1]5.27[1]--
Sorafenib (Reference) -----
Staurosporine (Reference) --9.51[6]-11.58[6]
Doxorubicin (Reference) Nanomolar[4][5]Nanomolar[4][5]Nanomolar[4][5]--

Table 2: Kinase Inhibitory Activity (IC50) of Pyrimidine-5-Carbonitrile Derivatives

CompoundEGFRwtEGFRT790MVEGFR-2PI3KδPI3KγAKT-1COX-2
10b 8.29 nM[1]------
11b 0.09 µM[2]4.03 µM[2]-----
4e -------
4f -------
7f ---6.99 µM[6][7][8]4.01 µM[6][7][8]3.36 µM[6][7][8]-
11e --0.61 µM----
12b --0.53 µM----
5d ------Sub-micromolar[4][5]
Erlotinib (Reference) 2.83 nM[1]------
Sorafenib (Reference) -------
Celecoxib (Reference) ------Sub-micromolar[4][5]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction

Several pyrimidine-5-carbonitrile derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and promoting apoptosis.

Table 3: Effect of Pyrimidine-5-Carbonitrile Derivatives on Cell Cycle and Apoptosis

CompoundCell LineCell Cycle ArrestApoptosis Induction
10b HepG2G2/M phase[1]Significant increase in apoptotic cells[1]
11b HCT-116, HepG-2, MCF-7G2/M phase[2]Significant apoptotic effects; 6.5-fold increase in caspase-3 in HepG-2[2]
4e & 4f Colo-205G1 phase[3]Increased annexin-V stained cells; 8-10 fold increase in caspase-3[3]
7f K562S-phase[7][8][9]Caspase 3 dependent apoptosis induction[7][8][9]
11e HCT-116S phase7.91-fold increase in Sub-G1 phase cells
5d MCF-7Sub-G1 and G2/M phases[4]~13-fold increase in early and ~60-fold increase in late apoptotic rates[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with pyrimidine derivatives A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance (570 nm) D->E

MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Treatment: Treat cells with the IC50 concentration of the pyrimidine-5-carbonitrile derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

G cluster_workflow Cell Cycle Analysis Workflow A Treat cells with test compound B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Analyze by flow cytometry C->D

Cell Cycle Analysis Workflow
Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of the pyrimidine-5-carbonitrile derivative for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

G cluster_workflow Apoptosis Assay Workflow A Treat cells with test compound B Harvest cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Apoptosis Assay Workflow

Signaling Pathway Inhibition

The anticancer activity of pyrimidine-5-carbonitrile derivatives is often mediated by their inhibitory effects on key signaling pathways that are frequently dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[3][4][5][10] Overactivation of the EGFR signaling pathway is a common feature of many cancers.[3][4][5][10]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine-5-Carbonitrile Derivatives (e.g., 10b, 11b) Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Pathway Inhibition
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation.[7][9] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[7][9]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival Proliferation Proliferation AKT->Proliferation Pyrimidine Pyrimidine-5-Carbonitrile Derivatives (e.g., 7f) Pyrimidine->PI3K Pyrimidine->AKT

PI3K/Akt Pathway Inhibition
VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively block tumor angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Pyrimidine Pyrimidine-5-Carbonitrile Derivatives (e.g., 11e, 12b) Pyrimidine->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis

VEGFR-2 Pathway Inhibition

References

A Comparative Analysis of the Biological Activities of Ethyl 2-phenylpyrimidine-5-carboxylate and Other Dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological profile of Ethyl 2-phenylpyrimidine-5-carboxylate and other notable dihydropyrimidine compounds. The primary focus is on their anticancer, antimicrobial, and calcium channel blocking properties, supported by available experimental data.

Dihydropyrimidines have garnered significant attention due to their diverse pharmacological potential.[1] Their structural versatility allows for modifications that can tune their activity towards specific biological targets. This guide aims to present a clear, data-driven comparison to aid researchers in the design and development of novel therapeutic agents based on the dihydropyrimidine core.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of this compound derivatives and other key dihydropyrimidines. It is crucial to note that the data presented is compiled from various studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives (IC50 in µM)
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Ethyl 4-(3,4,5-trichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMCF-7 (Breast)45DoxorubicinNot Specified
MonastrolOVCAR03 (Ovarian)>100Piperastrol6.6
Compound 4b (a 6-methyl-2-thioxo-4-phenyl-3,4-dihydropyrimidine-5-benzoate derivative)MCF-7 (Breast)4.25 ± 0.16DoxorubicinNot Specified
HT-29 (Colon)12.11 ± 0.76DoxorubicinNot Specified
Compound 11b (a 6-unsubstituted DHPM)MDA-MB-468 (Breast)GI% = 80.81CisplatinGI% = 64.44
A549 (Lung)GI% = 83.02DoxorubicinGI% = 76.72

GI% = Percent Growth Inhibition

Table 2: Antimicrobial Activity of Dihydropyrimidine Derivatives (MIC in µg/mL)
Compound/DerivativeS. aureusE. coliP. aeruginosaC. albicansReference CompoundMIC (µg/mL)
A novel dihydropyrimidine derivative (C6 )-3232-Not Specified-
A novel dihydropyrimidine derivative (C22 )-3232-Not Specified-
Dihydropyrimidinone derivatives0.16 - 8023.2 - 8023.2 - 80-Not Specified-
Compound 10 (a dihydropyrimidine)62.5---Cefotaxime/CeftriaxoneNot Specified
Compound 16 (a dihydropyrimidine)62.5---Cefotaxime/CeftriaxoneNot Specified
Table 3: Calcium Channel Blocking Activity of Dihydropyrimidine Derivatives (IC50 in nM)
Compound/DerivativeTissue/AssayIC50 (nM)Reference CompoundIC50 (nM)
SQ 32,547Rat Aorta5.5Nifedipine2.9
SQ 32,926Rat Aorta8.1Nifedipine2.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Mechanism of Action: Inhibition of Mitotic Kinesin Eg5

A significant mechanism underlying the anticancer activity of many dihydropyrimidine derivatives is the inhibition of the mitotic kinesin Eg5.[2] Eg5 is a motor protein crucial for the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.

Inhibition of Eg5 leads to a failure in centrosome separation, resulting in the formation of a monoastral spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis (programmed cell death). This targeted approach offers a potential advantage over traditional chemotherapeutics that often affect non-dividing cells.

Mitotic_Spindle_Formation Simplified Pathway of Mitotic Spindle Formation and Eg5 Inhibition Prophase Prophase CentrosomeDuplication Centrosome Duplication Prophase->CentrosomeDuplication CentrosomeSeparation Centrosome Separation CentrosomeDuplication->CentrosomeSeparation BipolarSpindle Bipolar Spindle Formation CentrosomeSeparation->BipolarSpindle Mediated by Eg5 Eg5 Mitotic Kinesin Eg5 MonoastralSpindle Monoastral Spindle CentrosomeSeparation->MonoastralSpindle Blockade of Separation Metaphase Metaphase BipolarSpindle->Metaphase Anaphase Anaphase Metaphase->Anaphase DHPMs Dihydropyrimidines (e.g., Monastrol) DHPMs->Eg5 Inhibition MitoticArrest Mitotic Arrest MonoastralSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of Eg5 by dihydropyrimidines disrupts bipolar spindle formation, leading to mitotic arrest and apoptosis.

Conclusion

The dihydropyrimidine scaffold represents a privileged structure in drug discovery, with derivatives demonstrating potent anticancer, antimicrobial, and calcium channel blocking activities. While direct comparative data for this compound against a wide range of other dihydropyrimidines under uniform experimental conditions is limited, the available evidence highlights the significant therapeutic potential of this class of compounds. The inhibition of the mitotic kinesin Eg5 is a key mechanism for the anticancer effects of many DHPMs, offering a targeted approach to cancer therapy. Further research involving head-to-head comparative studies is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and its analogs.

References

The Two Faces of Efficacy: A Comparative Guide to In Vitro and In Vivo Studies of Ethyl 2-phenylpyrimidine-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro and in vivo efficacy of Ethyl 2-phenylpyrimidine-5-carboxylate and its derivatives. This document synthesizes available experimental data, details relevant methodologies, and visualizes key processes to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

I. Data Presentation: A Comparative Analysis

The primary challenge in comparing in vitro and in vivo efficacy lies in the translation of cellular-level activity to a whole-organism response. In vitro assays provide a controlled environment to determine a compound's direct effect on a biological target, often measured as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). In contrast, in vivo studies introduce complex physiological factors, including absorption, distribution, metabolism, and excretion (ADME), which collectively determine the compound's ultimate therapeutic effect.

In Vitro Antifungal Activity of 2-Phenylpyrimidine Derivatives

A study focusing on the design of 2-phenylpyrimidine derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, provides valuable in vitro data. The following table summarizes the minimum inhibitory concentration (MIC) values of a promising derivative, compound C6, and the comparator drug Fluconazole (FLC) against a panel of pathogenic fungi.[1]

Fungal StrainCompound C6 MIC (µg/mL)Fluconazole (FLC) MIC (µg/mL)
Candida albicans (ATCC 90028)0.50.5
Candida parapsilosis (ATCC 22019)11
Candida tropicalis (ATCC 750)12
Candida glabrata (ATCC 90030)816
Candida krusei (ATCC 6258)864
Cryptococcus neoformans (ATCC 90113)0.54
Aspergillus fumigatus (ATCC 204305)4>64

Note: Lower MIC values indicate greater antifungal activity.

In Vivo Efficacy: A Template for Comparison

As specific in vivo data for this compound and its direct analogs from the aforementioned study are not available, the following table serves as a template for how such data would be presented. This structure is based on standard practices in preclinical antifungal and anticancer studies.

Animal ModelDisease ModelCompoundDosing RegimenPrimary Outcome MeasureResult
MurineSystemic CandidiasisCompound X10 mg/kg, i.p., once dailyFungal burden in kidneys (log CFU/g)Illustrative Data
MurineXenograft (HCT-116)Compound Y20 mg/kg, p.o., twice dailyTumor growth inhibition (%)Illustrative Data

II. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are representative methodologies for assessing the in vitro and in vivo efficacy of pyrimidine derivatives.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is evaluated against a panel of pathogenic fungi according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Fungal Strains and Culture Conditions: The target fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final inoculum concentration.

  • Broth Microdilution Assay: The compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates. The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

In Vivo Murine Model of Systemic Fungal Infection

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antifungal compound in a murine model of systemic candidiasis.

  • Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are used to establish a systemic infection.

  • Infection: Mice are infected intravenously with a lethal dose of a pathogenic fungal strain, such as Candida albicans.

  • Treatment: The test compound is administered at various doses and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection. A vehicle control group and a positive control group (e.g., treated with a known antifungal drug) are included.

  • Monitoring: The health of the mice, including survival and body weight, is monitored daily.

  • Efficacy Assessment: The primary endpoint is typically the survival rate of the treated mice compared to the control groups. Secondary endpoints can include the determination of the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Xenograft Model for Anticancer Efficacy

Xenograft models are commonly used to evaluate the in vivo anticancer activity of novel compounds.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined volume, mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing regimen.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

III. Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound and its derivatives.

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine CYP51 Inhibitor Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Inhibitor->Lanosterol_to_Ergosterol_edge

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a 2-phenylpyrimidine CYP51 inhibitor.

G Start Start: In Vitro Antifungal Assay PrepareCultures Prepare Fungal Cultures Start->PrepareCultures PrepareInoculum Prepare Fungal Inoculum PrepareCultures->PrepareInoculum InoculatePlates Inoculate Microtiter Plates PrepareInoculum->InoculatePlates SerialDilution Perform Serial Dilution of Compound SerialDilution->InoculatePlates Incubate Incubate Plates InoculatePlates->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End: In Vitro Efficacy Data ReadMIC->End

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

G Start Start: In Vivo Anticancer Xenograft Study ImplantCells Implant Human Cancer Cells into Immunodeficient Mice Start->ImplantCells MonitorTumor Monitor Tumor Growth ImplantCells->MonitorTumor Randomize Randomize Mice into Treatment and Control Groups MonitorTumor->Randomize Administer Administer Compound and Vehicle Randomize->Administer Measure Measure Tumor Volume and Body Weight Administer->Measure Repeatedly Analyze Analyze Data and Assess Toxicity Measure->Analyze End End: In Vivo Efficacy Data Analyze->End

Caption: Experimental workflow for an in vivo anticancer xenograft study.

References

A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a foundational element in the design of numerous kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows molecules incorporating this motif to bind to the ATP pocket of a wide range of kinases.[3][4] This inherent characteristic can lead to broad activity across the kinome, making cross-reactivity profiling a critical step in the development of selective inhibitors to minimize off-target effects and potential toxicity.[1]

This guide compares the cross-reactivity profiles of a representative 2-phenylpyrimidine-based inhibitor against two well-known kinase inhibitors with different selectivity profiles.

Compound Profiles
  • Representative 2-Phenylpyrimidine Inhibitor (Proxy): As a proxy for Ethyl 2-phenylpyrimidine-5-carboxylate, we will discuss the characteristics of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives. One such compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), is a potent inhibitor of Aurora A and Aurora B kinases, which are crucial for mitotic progression.[5][6][7]

  • Alternative 1 (Broad Spectrum): Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[8] It is utilized in the treatment of chronic myeloid leukemia (CML).[8] Its broad activity profile is well-documented through comprehensive kinome screening.[8]

  • Alternative 2 (Selective): Erlotinib is a more selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] While highly selective for EGFR, it can interact with other kinases at higher concentrations.[8]

Quantitative Cross-Reactivity Data

The following table summarizes representative cross-reactivity data obtained from KINOMEscan™ assays, which quantitatively measure the binding of compounds to a large panel of kinases. The data is presented as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound; a lower percentage indicates a stronger interaction.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetPrimary Cellular ProcessRepresentative 2-Phenylpyrimidine (CYC116) [% of Control @ 1µM]Dasatinib [% of Control @ 1µM]Erlotinib [% of Control @ 1µM]
AURKA (Aurora A) Mitotic Regulation< 1% 15%85%
AURKB (Aurora B) Mitotic Regulation< 1% 10%90%
ABL1 Cell Proliferation, Differentiation50%< 1% 95%
SRC Cell Adhesion, Growth, Motility45%< 1% 80%
EGFR Cell Proliferation, Survival80%25%< 1%
VEGFR2 Angiogenesis75%5%60%
PDGFRβ Cell Growth, Proliferation60%2%70%
CDK2 Cell Cycle Regulation30%20%92%
p38α (MAPK14) Stress Response85%18%98%
Data is representative and compiled for illustrative purposes based on known selectivity profiles.[5][6][7][8]

Experimental Protocols

Assessing the cross-reactivity of a kinase inhibitor involves a variety of biochemical and cellular assays. Below are detailed methodologies for two key experimental approaches.

Biochemical Kinase Profiling (KINOMEscan™)

This method provides a quantitative measure of compound binding to a large panel of kinases.

  • Principle: The assay is a competitive binding assay. Kinases are tagged with DNA and tested for their ability to bind to an immobilized ligand. Test compounds that bind to the kinase's active site prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[9]

  • Protocol:

    • Reaction Setup: A mixture is prepared containing the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound at a defined concentration (e.g., 1 µM).[9]

    • Incubation: The mixture is incubated to allow the binding interactions to reach equilibrium.

    • Washing: The beads are washed to remove any unbound kinase.

    • Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR. The results are compared to a DMSO control (vehicle) to determine the percentage of inhibition.[9]

    • Data Analysis: The results are often expressed as "% of Control", where a lower number signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify that a compound engages its target protein within a cellular environment.

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability.[10][11]

  • Protocol:

    • Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (DMSO) and incubated to allow the compound to enter the cells and bind to its target.[10]

    • Heat Challenge: The treated cell suspensions are divided into aliquots and heated to a range of temperatures using a thermal cycler.[10]

    • Cell Lysis: The cells are lysed to release their protein content. This can be done through methods like freeze-thaw cycles.

    • Separation of Aggregates: The samples are centrifuged to pellet the heat-denatured, aggregated proteins. The supernatant containing the soluble, non-aggregated proteins is collected.[11]

    • Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[10][12]

    • Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[10]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflow for kinase inhibitor cross-reactivity profiling and a simplified signaling pathway affected by a selective inhibitor.

experimental_workflow Kinase Inhibitor Profiling Workflow cluster_0 Primary Screening cluster_1 Cross-Reactivity Profiling cluster_2 Cellular Validation cluster_3 Downstream Analysis Compound Test Compound (e.g., this compound) BiochemAssay Biochemical Assay (Primary Target) Compound->BiochemAssay Test Potency KinomeScan Broad Kinome Screen (e.g., KINOMEscan™) BiochemAssay->KinomeScan Active Compound HitList Identify Off-Targets KinomeScan->HitList Generate Data CETSA Cellular Thermal Shift Assay (CETSA) HitList->CETSA Prioritize Hits TargetEngagement Confirm Target Engagement CETSA->TargetEngagement Validate in Cells PathwayAnalysis Signaling Pathway Analysis TargetEngagement->PathwayAnalysis PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Apoptosis) PathwayAnalysis->PhenotypicAssay

Caption: Workflow for kinase inhibitor profiling.

signaling_pathway Simplified EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_output Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates Erlotinib Erlotinib Erlotinib->EGFR Inhibits Response Proliferation & Survival RAS_RAF->Response PI3K_AKT->Response

Caption: Inhibition of the EGFR pathway by Erlotinib.

References

Comparative Docking Analysis of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of ethyl 2-phenylpyrimidine-5-carboxylate derivatives against key oncogenic kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by a summary of binding affinities and a detailed outline of the experimental protocols for in silico docking studies.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous anticancer agents.[1] Derivatives of this compound are of particular interest due to their structural resemblance to known kinase inhibitors, suggesting their potential to interfere with signaling pathways crucial for cancer cell proliferation and angiogenesis. Molecular docking studies are instrumental in predicting the binding interactions and affinities of these compounds with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.[2]

Quantitative Docking Data

The following table summarizes the in silico docking performance of representative pyrimidine derivatives against the ATP-binding sites of EGFR and VEGFR-2. The data, collated from various studies, highlights the binding energy, a key indicator of the stability of the ligand-protein complex, and experimentally determined IC50 values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower binding energies and IC50 values are indicative of higher potency.

Compound DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
Phenylpyrimidine-carboxamide derivative (cpd 17f)VEGFR-2Not explicitly stated, but showed equal activity to Sorafenib6.35 (against MCF-7 cells)Glu885, Cys919, Asp1046
Phenylpyrimidine-carboxamide derivative (cpd 17n)VEGFR-2Not explicitly stated, but more active than Sorafenib against A549 cells3.39 (against A549 cells)Not specified
Thiazolyl-pyrazoline derivative (cpd 7g)EGFR (1M17)Not explicitly stated0.262Met793
Thiazolyl-pyrazoline derivative (cpd 7m)EGFR (1M17)Not explicitly stated0.305Met793
5,5-diphenylimidazolidine-2,4-dione derivative (cpd 13)EGFRNot explicitly stated0.10Not specified
5,5-diphenylimidazolidine-2,4-dione derivative (cpd 16)VEGFR-2-9.80.09GLU 917, CYS 919
Pyrazole derivative (cpd 3f)EGFRNot explicitly stated0.066Not specified
Pyrazole derivative (cpd 3f)VEGFR-2Not explicitly stated0.102Not specified

Note: The presented data is a compilation from different research articles and the experimental conditions for IC50 determination may vary. Direct comparison should be made with caution. The binding energies are often calculated using different software and scoring functions, which can also influence the results.

Experimental Protocols

A standardized molecular docking protocol is crucial for obtaining reliable and comparable results. The following outlines a general workflow for the docking of small molecules, such as this compound derivatives, against protein kinases.

Molecular Docking Workflow:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and ions not pertinent to the binding site of interest are removed.

    • Polar hydrogen atoms are added to the protein structure, as they are critical for forming hydrogen bonds.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives are generated using chemical drawing software.

    • The structures are then energetically minimized to obtain the most stable conformation.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular Docking:

    • A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

    • The algorithm calculates the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results:

    • The predicted binding poses and affinities are analyzed. More negative binding energy values suggest stronger binding.

    • The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of EGFR and VEGFR-2, the therapeutic targets of the studied compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR_Pathway Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway->Proliferation Survival Survival PI3K_AKT_mTOR_Pathway->Survival

Caption: EGFR Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg_PKC_MAPK_Pathway PLCγ-PKC-MAPK Pathway Autophosphorylation->PLCg_PKC_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Autophosphorylation->PI3K_AKT_Pathway Angiogenesis Angiogenesis PLCg_PKC_MAPK_Pathway->Angiogenesis Vascular_Permeability Vascular Permeability PI3K_AKT_Pathway->Vascular_Permeability

Caption: VEGFR-2 Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a computer-aided drug design project involving molecular docking and experimental validation.

Experimental_Workflow Target_Selection Target Identification and Validation Virtual_Screening Virtual Screening (Molecular Docking) Target_Selection->Virtual_Screening Ligand_Database Ligand Library Preparation Ligand_Database->Virtual_Screening Hit_Identification Hit Identification and Prioritization Virtual_Screening->Hit_Identification In_Vitro_Assays In Vitro Biological Assays (e.g., IC50 determination) Hit_Identification->In_Vitro_Assays Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Assays->Lead_Optimization

Caption: In Silico Drug Design Workflow

References

Benchmarking Ethyl 2-phenylpyrimidine-5-carboxylate Against Known VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-phenylpyrimidine-5-carboxylate's potential efficacy against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct inhibitory data for this compound on VEGFR-2 is not yet available, this comparison is based on the significant activity of structurally similar pyrimidine-5-carbonitrile derivatives against this key oncogenic target. The data presented herein serves as a benchmark for future in vitro studies and drug development efforts centered on this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of known VEGFR-2 inhibitors, providing a quantitative benchmark for the potential activity of this compound. The IC50 value for a related pyrimidine derivative is included to offer a preliminary performance expectation.

CompoundTargetIC50 Value (nM)
This compoundVEGFR-2Data Not Available
Pyrimidine Derivative (Compound 11e)VEGFR-2610
SorafenibVEGFR-290[1][2]
SunitinibVEGFR-210
AxitinibVEGFR-20.2
PazopanibVEGFR-230
LenvatinibVEGFR-24

Experimental Protocols: VEGFR-2 Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound against VEGFR-2, a luminescence-based in vitro kinase assay is recommended. This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • 96-well white plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add 25 µl of the master mixture to each well of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of this compound to the test wells. For positive control wells (no inhibitor), add buffer with the same DMSO concentration. For blank wells (no enzyme), add 1x Kinase Buffer.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection: Add 50 µl of Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader. The inhibitory activity is determined by comparing the luminescence in the inhibitor-treated wells to the positive and negative controls.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for its inhibition assay.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Dispense_Mix Dispense Master Mix into 96-well plate Prepare_Reagents->Dispense_Mix Add_Inhibitor Add Test Compound (this compound) and Controls Dispense_Mix->Add_Inhibitor Add_Enzyme Add VEGFR-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate_Reaction Incubate at 30°C for 45 minutes Add_Enzyme->Incubate_Reaction Add_Detection Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT for 10 minutes Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data & Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: VEGFR-2 Kinase Assay Workflow.

Conclusion

This guide establishes a framework for evaluating this compound as a potential VEGFR-2 inhibitor. The provided data on known inhibitors offers a clear benchmark for assessing its potency. The detailed experimental protocol for a VEGFR-2 kinase assay outlines a direct path for empirical validation. Based on the activity of structurally related pyrimidine derivatives, it is hypothesized that this compound may exhibit inhibitory effects on VEGFR-2. Future research should focus on performing this in vitro assay to determine the IC50 value of the compound. Positive results would warrant further investigation into its mechanism of action and its efficacy in cellular and in vivo models of angiogenesis and cancer.

References

Head-to-head comparison of different synthesis routes for Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. Ethyl 2-phenylpyrimidine-5-carboxylate is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an objective, data-driven comparison of two prominent synthetic strategies, offering detailed experimental protocols and performance metrics to inform methodological choices in the laboratory.

This comparative analysis focuses on two distinct and effective methods for the synthesis of this compound: a classical condensation approach utilizing benzamidine and a β-dicarbonyl compound, and a modern three-component approach.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Amidine CondensationRoute 2: Three-Component Synthesis
Reactants Benzamidine hydrochloride, Ethyl 2-formyl-3-oxobutanoate, Sodium ethoxideBenzaldehyde, Ethyl acetoacetate, Benzamidine hydrochloride, Oxidant (e.g., I2)
Reaction Type Condensation/CyclizationOne-pot, multi-component reaction
Typical Yield Moderate to HighVariable, often moderate
Reaction Time Several hours to overnightCan be faster, but may require longer times for oxidation
Key Advantages Generally good yields, well-established method.One-pot procedure, potentially higher atom economy.
Key Disadvantages Requires pre-synthesis of the β-dicarbonyl reactant.May require an additional oxidation step, yields can be sensitive to conditions.

Route 1: Condensation of Benzamidine with a β-Dicarbonyl Compound

This well-established method involves the cyclocondensation of a benzamidine salt with a suitable three-carbon electrophilic component, such as a substituted β-ketoester. A common and effective precursor is ethyl 2-formyl-3-oxobutanoate.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) with stirring until the sodium is completely consumed.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.1 eq) and ethyl 2-formyl-3-oxobutanoate (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Logical Workflow for Route 1

G cluster_prep Preparation of Sodium Ethoxide cluster_reaction Condensation Reaction cluster_workup Work-up and Purification Na Sodium Metal EtOH Absolute Ethanol Na->EtOH Dissolution NaOEt Sodium Ethoxide Solution EtOH->NaOEt NaOEt_ref Sodium Ethoxide Benzamidine Benzamidine HCl ReactionMix Reaction Mixture Benzamidine->ReactionMix BetaKetoester Ethyl 2-formyl-3-oxobutanoate BetaKetoester->ReactionMix ReactionMix_ref Crude Reaction NaOEt_ref->ReactionMix Neutralization Neutralization (aq. HCl) Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product ReactionMix_ref->Neutralization

Caption: Workflow for the synthesis of this compound via Amidine Condensation.

Route 2: Three-Component Synthesis

A more convergent approach involves a one-pot, three-component reaction of an aldehyde, a β-ketoester, and an amidine, followed by an in-situ or subsequent oxidation step to form the aromatic pyrimidine ring. This method offers the advantage of procedural simplicity.

Experimental Protocol
  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add benzamidine hydrochloride (1.1 eq).

  • Catalyst and Reaction Conditions: Add a catalytic amount of an acid or base catalyst if required. The reaction mixture is typically heated to reflux for 4-8 hours to form the dihydropyrimidine intermediate.

  • Oxidation: After the initial condensation, an oxidizing agent (e.g., iodine, DDQ, or simply exposure to air for prolonged periods with a suitable catalyst) is introduced to the reaction mixture to facilitate the aromatization of the dihydropyrimidine ring. The oxidation conditions (temperature and time) will vary depending on the chosen oxidant.

  • Work-up and Purification: After completion of the oxidation, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate if iodine is used) to remove the excess oxidant, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Signaling Pathway for Route 2

G cluster_condensation One-Pot Condensation cluster_oxidation Aromatization Benzaldehyde Benzaldehyde Condensation Three-Component Condensation Benzaldehyde->Condensation EAA Ethyl Acetoacetate EAA->Condensation Benzamidine Benzamidine HCl Benzamidine->Condensation DHP Dihydropyrimidine Intermediate Condensation->DHP DHP_ref Dihydropyrimidine Oxidant Oxidizing Agent (e.g., I2) Oxidation Oxidation Oxidant->Oxidation Product This compound Oxidation->Product DHP_ref->Oxidation

Caption: Reaction pathway for the three-component synthesis of this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the specific requirements of the research.

  • Route 1 (Amidine Condensation) is a robust and generally high-yielding method, making it suitable for targeted synthesis where the starting β-dicarbonyl is readily available or can be synthesized efficiently.

  • Route 2 (Three-Component Synthesis) offers the elegance of a one-pot procedure, which can be advantageous for library synthesis and exploring structural diversity. However, optimization of the oxidation step may be required to achieve satisfactory yields.

Researchers should consider factors such as the availability of starting materials, desired scale of the reaction, and the importance of reaction efficiency and atom economy when selecting the most appropriate synthetic strategy.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-phenylpyrimidine-5-carboxylate, a compound often utilized in medicinal chemistry. Adherence to these protocols is critical for minimizing environmental impact and protecting all laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for similar pyrimidine-based compounds, this substance may be harmful if swallowed and can cause serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Classification

All waste containing this compound must be classified as hazardous chemical waste. This includes:

  • Unused or excess neat compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., vials, pipettes, filter paper).

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction products are known and can be safely contained.

  • Contaminated Labware: Disposable items contaminated with this compound should be placed in a designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.

Step 3: Waste Container Management

  • Container Type: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. The primary recommended disposal method for pyrimidine-based compounds is controlled incineration at a licensed facility.[1]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Melting Point 93-95 °C
Boiling Point 297.7 ± 23.0 °C (Predicted)
Density 1.167 g/cm³
CAS Number 85386-14-7

Data sourced from ChemBK.[2]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the logical flow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Generation of Waste (Unused chemical, contaminated materials) B Identify as Hazardous Waste A->B C Segregate Waste (Solid, Liquid, Labware) B->C D Label Waste Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Area (Secure, Ventilated, Secondary Containment) D->E F Contact EHS for Pickup E->F G Disposal by Licensed Contractor (e.g., Incineration) F->G

Caption: Disposal Workflow for this compound.

cluster_1 Disposal Decision Pathway start Is the material contaminated with This compound? yes_hazardous Treat as Hazardous Waste start->yes_hazardous Yes no_non_hazardous Dispose as Non-Hazardous Waste start->no_non_hazardous No segregate Segregate by physical state (Solid/Liquid) yes_hazardous->segregate label_store Label and Store Appropriately segregate->label_store contact_ehs Arrange for EHS Disposal label_store->contact_ehs

Caption: Disposal Decision Pathway.

References

Essential Safety and Operational Guide for Handling Ethyl 2-phenylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 2-phenylpyrimidine-5-carboxylate. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented here is based on the SDS for the closely related compound, Mthis compound, and general principles of laboratory safety for handling similar chemical structures.[1] It is imperative to handle this compound with care, assuming it may present similar hazards.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to ANSI Z87.1 standards.To protect eyes from splashes and airborne particles.[1]
Skin and Body Protection Chemical-resistant laboratory coat, fully buttoned.To prevent contamination of personal clothing and skin.
Long pants and closed-toe shoes.To protect the lower body and feet from spills.[2]
Hand Protection Chemically compatible gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact with the chemical.[1]
Respiratory Protection A NIOSH/MSHA approved respirator may be required if working in a poorly ventilated area or if dusts or aerosols are generated.To prevent inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a structured workflow is essential for minimizing risk during the handling of this compound.

  • Preparation and Pre-Handling:

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.

    • Verify that all necessary PPE is readily available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Have spill containment materials, such as absorbent pads, readily accessible.

  • Handling the Compound:

    • All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Wear the full complement of recommended PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and glassware for handling the compound.

    • When weighing, do so in a manner that minimizes the generation of dust.

  • Post-Handling Procedures:

    • Thoroughly clean all glassware and equipment used in the procedure.

    • Wipe down the work surface in the chemical fume hood.

    • Properly dispose of all contaminated waste as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, such as reaction mixtures and cleaning solvents containing the compound, in a separate, clearly labeled hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation on the label.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure containers are kept closed when not in use.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) check_ppe 2. Verify PPE Availability & Condition prep_area->check_ppe locate_safety 3. Locate Eyewash & Safety Shower check_ppe->locate_safety spill_kit 4. Ready Spill Kit locate_safety->spill_kit use_hood 5. Work in Fume Hood spill_kit->use_hood wear_ppe 6. Wear Full PPE use_hood->wear_ppe avoid_contact 7. Avoid Direct Contact wear_ppe->avoid_contact weigh 8. Weigh Carefully avoid_contact->weigh clean_equip 9. Clean Equipment weigh->clean_equip dispose_waste 10. Dispose of Waste clean_equip->dispose_waste wash_hands 11. Wash Hands dispose_waste->wash_hands segregate 12. Segregate Waste (Solid & Liquid) dispose_waste->segregate label_waste 13. Label Waste Containers segregate->label_waste store_waste 14. Store Waste Securely label_waste->store_waste final_disposal 15. Institutional Disposal store_waste->final_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-phenylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.